H3B-5942
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O2/c1-4-28(23-9-6-5-7-10-23)31(25-14-17-29-26(21-25)22-33-34-29)24-12-15-27(16-13-24)37-20-19-32-18-8-11-30(36)35(2)3/h5-17,21-22,32H,4,18-20H2,1-3H3,(H,33,34)/b11-8+,31-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAUIDXIQATDBT-GIHLFXONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNCC=CC(=O)N(C)C)C2=CC3=C(C=C2)NN=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCNC/C=C/C(=O)N(C)C)\C2=CC3=C(C=C2)NN=C3)/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
H3B-5942: A Covalent Antagonist for Wild-Type and Mutant Estrogen Receptor Alpha
An In-depth Technical Guide on the Mechanism of Action and Target Pathway of H3B-5942
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an investigational, orally active, selective, and irreversible covalent antagonist of Estrogen Receptor Alpha (ERα).[1] It belongs to a class of molecules known as Selective Estrogen Receptor Covalent Antagonists (SERCAs).[2][3] Developed to address endocrine resistance in ER-positive (ER+) breast cancer, this compound demonstrates potent activity against both wild-type (WT) and mutant forms of ERα, which are common drivers of acquired resistance to standard-of-care endocrine therapies.[2][4] This document provides a comprehensive overview of the mechanism of action, target pathway, preclinical data, and key experimental methodologies used to characterize this compound.
Target Pathway: Estrogen Receptor Alpha (ERα) Signaling
The primary target of this compound is the Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers. ERα is a nuclear hormone receptor that, upon binding to its ligand, estradiol (B170435) (E2), undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription of genes involved in cell proliferation and survival.
Mutations in the ligand-binding domain of ERα, such as Y537S and D538G, can lead to constitutive, ligand-independent activation of the receptor, resulting in resistance to conventional endocrine therapies like tamoxifen (B1202) (a SERM) and fulvestrant (B1683766) (a SERD).
This compound covalently binds to a specific cysteine residue (Cys530) within the ERα ligand-binding domain. This covalent and irreversible binding locks the receptor in a unique antagonistic conformation that is distinct from that induced by SERMs or SERDs. This conformation prevents the recruitment of coactivators, thereby blocking ERα-dependent gene transcription and subsequent tumor cell proliferation.
Data Presentation
Binding Affinity and Antiproliferative Activity
This compound demonstrates high-affinity binding to both wild-type and mutant ERα, translating to potent antiproliferative activity in various breast cancer cell lines.
| Parameter | Target | Value | Reference |
| Ki | ERα WT | 1 nM | |
| Ki | ERα (Y537S) | 0.41 nM |
Table 1: Binding affinity (Ki) of this compound for ERα.
| Cell Line | ERα Status | GI50 (nM) | Reference |
| MCF7-Parental | WT | 0.5 | |
| MCF7-LTED-ERα | WT | 2 | |
| MCF7-LTED-ERα | Y537C | 30 |
Table 2: Antiproliferative activity (GI50) of this compound in ERα-positive breast cancer cell lines.
In Vivo Antitumor Efficacy
Preclinical studies in xenograft models have demonstrated significant, dose-dependent antitumor activity of this compound, which was superior to fulvestrant in an ERα Y537S mutant model.
| Xenograft Model | ERα Status | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) | Reference |
| MCF7 | WT | 1, 3, 10, 30 | 19%, 41%, 68%, 83% (on day 17) | |
| ST941 PDX | Y537S/WT | 3, 10, 30, 100, 200 | Dose-dependent inhibition, superior to fulvestrant |
Table 3: In vivo efficacy of this compound in breast cancer xenograft models.
Experimental Protocols
Detailed characterization of this compound involves a series of biochemical and cell-based assays. Below are summaries of the key experimental methodologies employed.
Intact Mass Spectrometry for Covalent Binding Validation
-
Objective: To confirm the covalent binding of this compound to ERα and identify the specific residue involved.
-
Methodology Summary: Recombinant ERα ligand-binding domains (LBDs), both WT and mutant (e.g., Y537S), are incubated with a molar excess of this compound. The reaction mixture is then analyzed by intact mass spectrometry. A mass shift corresponding to the molecular weight of this compound confirms covalent modification. To pinpoint Cys530 as the binding site, the experiment is repeated using an ERα LBD with a Cys530Ser mutation; the absence of a mass shift in this mutant validates Cys530 as the target residue.
Cell Proliferation Assays
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI50).
-
Methodology Summary: Breast cancer cell lines (e.g., MCF7) are seeded in multi-well plates and treated with a range of this compound concentrations for a period of 6 to 13 days. Cell viability is assessed using reagents like CellTiter-Glo® (CTG) which measures ATP levels, or by using an IncuCyte live-cell imaging system to monitor cell confluency over time. The GI50 values are then calculated from the dose-response curves.
Western Blot Analysis
-
Objective: To assess the effect of this compound on ERα protein levels and downstream signaling.
-
Methodology Summary: Cells are treated with various concentrations of this compound, fulvestrant, or 4-hydroxytamoxifen (B85900) (4-OHT) for a specified time (e.g., 24 hours). Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against ERα and downstream targets. A loading control like GAPDH is used to ensure equal protein loading. This allows for the comparison of protein expression levels across different treatments.
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Methodology Summary: Immunocompromised mice (e.g., athymic nude mice) are implanted with human breast cancer cells (cell line-derived xenograft) or patient-derived tumor fragments (PDX model). Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically once daily (q.d.), at various doses. Tumor volume and body weight are measured regularly to assess efficacy and toxicity. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., target gene expression).
Conclusion
This compound is a potent, selective estrogen receptor covalent antagonist that effectively targets both wild-type and mutant ERα. Its unique mechanism of action, involving irreversible binding to Cys530 and inducing a distinct antagonist conformation, allows it to overcome common resistance mechanisms to existing endocrine therapies. The robust preclinical data, demonstrating significant antiproliferative activity in vitro and superior tumor growth inhibition in vivo, support its continued investigation as a potential therapeutic option for patients with ER-positive breast cancer. The combination of this compound with CDK4/6 or mTOR inhibitors may offer further synergistic benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Tables S3-S4 from Discovery of Selective Estrogen Receptor Covalent Antagonists for the Treatment of ERαWT and ERαMUT Breast Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 4. researchgate.net [researchgate.net]
The Discovery and Development of H3B-5942: A Covalent Approach to Overcoming Endocrine Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
H3B-5942 is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) designed to combat endocrine resistance in estrogen receptor-positive (ER+) breast cancer. Unlike traditional selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs), this compound forms a covalent bond with cysteine 530 (Cys530) in the ligand-binding domain of both wild-type (WT) and mutant estrogen receptor alpha (ERα). This irreversible inhibition leads to a unique conformational change in ERα, potently suppressing its transcriptional activity and demonstrating superior antitumor efficacy in preclinical models of endocrine-resistant breast cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental methodologies and key quantitative data.
Introduction
The estrogen receptor signaling pathway is a critical driver in the majority of breast cancers.[1] Endocrine therapies, which target ERα, are the cornerstone of treatment for ER+ breast cancer. However, a significant number of patients develop resistance to these therapies, often through the acquisition of mutations in the ESR1 gene, which encodes ERα.[2][3] These mutations, commonly found in the ligand-binding domain, can lead to constitutive, ligand-independent activation of the receptor, rendering existing treatments ineffective.[2]
To address this unmet clinical need, this compound was developed as a novel covalent antagonist of ERα. By forming an irreversible bond with Cys530, a non-conserved residue within the ERα ligand-binding pocket, this compound effectively inactivates both wild-type and mutant forms of the receptor. This distinct mechanism of action results in potent and sustained antagonism of ERα signaling and demonstrates significant antitumor activity in preclinical models harboring common ESR1 mutations, such as Y537S and D538G.
Mechanism of Action
This compound's unique mechanism of action is centered on its covalent interaction with Cys530 of ERα. This irreversible binding induces a distinct antagonist conformation in the receptor, which differs from that induced by SERMs and SERDs. This conformational change prevents the recruitment of coactivators necessary for gene transcription, thereby silencing ERα-dependent signaling pathways that drive tumor growth.
Upon binding, this compound triggers the global DNA binding of ERα to estrogen response elements (EREs) but in a transcriptionally repressive state. This leads to a potent suppression of ERα target genes, such as GREB1. The covalent nature of the interaction ensures a durable pharmacodynamic effect, which is critical for its enhanced potency against both wild-type and mutant ERα.
Quantitative Data Summary
The preclinical development of this compound has generated significant quantitative data demonstrating its potency and selectivity. These findings are summarized in the tables below for easy comparison.
Table 1: In Vitro Binding Affinity and Potency
| Target | Assay Type | Value | Reference |
| ERα WT | Ki | 1 nM | |
| ERα (Y537S) | Ki | 0.41 nM | |
| MCF7-Parental (ERα WT) | GI50 | 0.5 nM | |
| MCF7-LTED-ERαWT | GI50 | 2 nM | |
| MCF7-LTED-ERαY537C | GI50 | 30 nM |
Ki: Inhibitory constant; GI50: Growth inhibition 50
Table 2: In Vivo Antitumor Activity
| Xenograft Model | ERα Status | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| ERαY537S/WT ST941 PDX | Mutant | This compound | 3 mg/kg | 19% | |
| ERαY537S/WT ST941 PDX | Mutant | This compound | 10 mg/kg | 41% | |
| ERαY537S/WT ST941 PDX | Mutant | This compound | 30 mg/kg | 68% | |
| ERαY537S/WT ST941 PDX | Mutant | This compound | 100 mg/kg | 83% |
PDX: Patient-Derived Xenograft
Experimental Protocols
This section details the methodologies for the key experiments cited in the development of this compound.
Covalent Engagement Validation by Mass Spectrometry
Objective: To confirm the covalent binding of this compound to ERα and identify the specific site of interaction.
Methodology:
-
Recombinant ERα ligand-binding domains (LBDs) for both wild-type and C530S/Y537S mutants were expressed and purified.
-
The LBDs were incubated with this compound overnight at 4°C.
-
The samples were then subjected to intact mass spectrometry analysis to detect any mass shift indicative of covalent modification.
-
A mass increase corresponding to the molecular weight of this compound confirmed covalent binding.
-
The absence of a mass shift in the C530S mutant LBD validated Cys530 as the site of covalent engagement.
Mammalian Two-Hybrid (M2H) Assay
Objective: To assess the interaction of ERα with conformation-selective peptide probes in the presence of this compound and other compounds.
Methodology:
-
Mammalian cells were co-transfected with three plasmids:
-
A vector expressing the ERα LBD (WT or mutant) fused to the GAL4 DNA-binding domain (DBD).
-
A vector expressing a coactivator-derived peptide probe (containing an LXXLL motif) fused to the VP16 activation domain (AD).
-
A reporter plasmid containing a GAL4 response element driving the expression of a luciferase gene.
-
-
Transfected cells were treated with this compound, 4-hydroxytamoxifen (B85900) (4-OHT), fulvestrant (B1683766), or vehicle control at saturating concentrations (e.g., 10 μmol/L) for 24 hours.
-
The interaction between the ERα LBD and the peptide probe brings the GAL4-DBD and VP16-AD in close proximity, activating luciferase expression.
-
Luciferase activity was measured as a readout of the ERα-coactivator interaction. A reduction in luciferase signal indicated that the compound disrupted the interaction.
Cell Proliferation (GI50) Assays
Objective: To determine the antiproliferative activity of this compound in various ERα+ breast cancer cell lines.
Methodology:
-
Breast cancer cell lines, including MCF7 parental and engineered lines overexpressing wild-type or mutant ERα, were seeded in 96-well plates.
-
Cells were treated with a dose range of this compound, 4-OHT, fulvestrant, or GDC-0810 for 6 days.
-
Cell viability was assessed using a CellTiter-Glo (CTG) luminescent cell viability assay, which measures ATP levels.
-
The concentration of the compound that resulted in 50% growth inhibition (GI50) was calculated by normalizing the data to DMSO-treated controls.
In Vivo Xenograft Models
Objective: To evaluate the single-agent antitumor efficacy of this compound in vivo.
Methodology:
-
MCF7 Xenograft Model: Athymic female nude mice were implanted with MCF7 cells, which express wild-type ERα. Estrogen supplementation is typically required for tumor growth.
-
Patient-Derived Xenograft (PDX) Model (ST941): The ST941 PDX model, representing an ERαY537S/WT mutated human ER+ breast cancer, was propagated in mice.
-
Once tumors reached a specified volume, mice were randomized into treatment groups.
-
This compound was administered orally once daily (q.d.) at various doses (e.g., 3, 10, 30, 100, and 200 mg/kg).
-
Control groups received vehicle, tamoxifen (B1202) (subcutaneously, s.c.), or fulvestrant (s.c.).
-
Tumor volumes were measured regularly (e.g., twice weekly) using calipers.
-
Animal welfare was monitored throughout the study, and all procedures were performed according to approved institutional animal care and use committee guidelines.
Combination Therapy Potential
Preclinical studies have also explored the potential of this compound in combination with other targeted agents. The activity of this compound can be enhanced when combined with CDK4/6 inhibitors or mTOR inhibitors in both ERαWT and ERαMUT cell lines and tumor models. These findings suggest a promising combination strategy for SERCAs in the clinical setting to overcome resistance and improve patient outcomes.
Conclusion
This compound represents a significant advancement in the development of endocrine therapies for ER+ breast cancer. Its unique covalent mechanism of action provides potent and sustained inhibition of both wild-type and mutant ERα, offering a promising therapeutic strategy for patients who have developed resistance to current standards of care. The compelling preclinical data, demonstrating superior antitumor activity and the potential for combination therapies, underscore the clinical potential of this compound and the SERCA class of molecules in the treatment of endocrine-resistant breast cancer.
References
H3B-5942: A Covalent Antagonist for Endocrine-Resistant Breast Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Endocrine therapies are a cornerstone in the treatment of estrogen receptor-alpha (ERα)-positive breast cancer. However, a significant number of patients develop resistance, often driven by mutations in the ESR1 gene, which encodes ERα. These mutations can lead to constitutive, ligand-independent activation of the receptor, rendering standard endocrine agents ineffective. H3B-5942 is a novel, orally bioavailable small molecule that represents a new class of ERα antagonists known as Selective Estrogen Receptor Covalent Antagonists (SERCAs). This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound for the treatment of endocrine-resistant breast cancer.
Mechanism of Action
This compound acts as a selective and irreversible antagonist of both wild-type (WT) and mutant ERα.[1][2] Its mechanism of action is centered on the covalent modification of a specific cysteine residue, Cys530, located in the ligand-binding domain (LBD) of ERα.[3] This covalent binding is crucial for its enhanced antagonist activity.[3] By targeting Cys530, this compound locks the receptor in a unique antagonist conformation, distinct from that induced by selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs).[3] This enforced antagonist conformation prevents the recruitment of coactivators, leading to the potent suppression of ERα-dependent transcription.[1]
Upon binding, this compound induces a global DNA binding of ERα to estrogen response elements (EREs) but in a transcriptionally repressive manner.[1] Unlike SERDs such as fulvestrant (B1683766), this compound does not induce the degradation of the ERα protein; instead, it can lead to an elevation in ERα protein levels.[4]
dot
Preclinical Data
The preclinical evaluation of this compound has demonstrated its potent and selective activity against both wild-type and mutant ERα-positive breast cancer models.
In Vitro Activity
This compound exhibits potent antiproliferative activity across a panel of ERα-positive breast cancer cell lines, including those harboring common ESR1 mutations that confer resistance to standard endocrine therapies.
| Cell Line | ERα Status | This compound GI50 (nM)[1][5][6] |
| MCF7-Parental | WT | 0.5 |
| MCF7-LTED-ERαWT | WT | 2 |
| MCF7-LTED-ERαY537C | Y537C Mutant | 30 |
LTED: Long-Term Estrogen Deprivation
This compound also demonstrates superior or comparable activity to standard-of-care agents in suppressing the expression of ERα target genes, such as GREB1.[4]
| Compound | Ki (nM) for WT ERα[1][3][4] | Ki (nM) for Mutant ERα[1][3][4] |
| This compound | 1 | 0.41 |
In Vivo Activity
In vivo studies using xenograft models have confirmed the significant antitumor activity of this compound.
| Xenograft Model | ERα Status | Treatment | Tumor Growth Inhibition (%)[6] |
| MCF7 | WT | This compound (1 mg/kg, p.o., q.d.) | 19 |
| MCF7 | WT | This compound (3 mg/kg, p.o., q.d.) | 41 |
| MCF7 | WT | This compound (10 mg/kg, p.o., q.d.) | 68 |
| MCF7 | WT | This compound (30 mg/kg, p.o., q.d.) | 83 |
| ST941 PDX | Y537S/WT | This compound (3-200 mg/kg, p.o., q.d.) | Dose-dependent reduction |
p.o.: per os (by mouth); q.d.: quaque die (every day); PDX: Patient-Derived Xenograft
This compound demonstrated superior antitumor activity compared to fulvestrant in xenograft models representing both ERαWT and ERαY537S breast cancer.[7]
Combination Therapy
The potency of this compound can be enhanced when used in combination with inhibitors of other key signaling pathways implicated in breast cancer. Synergistic effects have been observed in vitro when this compound is combined with CDK4/6 inhibitors or mTOR inhibitors in both ERαWT and ERαMUT cell lines.[3]
dot
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds for 6 days.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) values are calculated by fitting the dose-response curves to a non-linear regression model.
Western Blotting for ERα Expression
-
Cell Lysis: Cells are treated with this compound or control compounds for 24 hours. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against ERα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is used as a loading control.
In Vivo Xenograft Model
-
Animal Model: Female athymic nude or SCID mice (6-8 weeks old) are used.
-
Cell Implantation: 1 x 107 MCF7 cells or fragments of patient-derived xenograft (PDX) tissue are implanted subcutaneously into the flank of the mice. For MCF7 models, a 17β-estradiol pellet is implanted to support tumor growth.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly with calipers using the formula: (Length x Width2) / 2.
-
Treatment: When tumors reach a volume of 150-200 mm3, mice are randomized into treatment and control groups. This compound is administered orally once daily. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth, body weight, and overall health of the animals are monitored throughout the study. At the end of the study, tumors are excised and weighed.
dot
Mammalian Two-Hybrid Assay
-
Vector Construction: The ERα LBD is cloned into a GAL4 DNA-binding domain (DBD) vector. Peptides representing coactivator interaction motifs are cloned into a VP16 activation domain (AD) vector.
-
Cell Transfection: Mammalian cells (e.g., HEK293T) are co-transfected with the DBD-ERα-LBD construct, the AD-coactivator peptide construct, and a reporter plasmid containing a GAL4 upstream activation sequence driving luciferase expression.
-
Compound Treatment: Transfected cells are treated with this compound or control compounds for 24 hours.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The effect of the compounds on the ERα-coactivator interaction is determined by the change in luciferase reporter activity.
Conclusion and Future Directions
This compound is a potent and selective covalent antagonist of ERα that demonstrates significant preclinical activity against both wild-type and mutant forms of the receptor, which are key drivers of resistance to endocrine therapies. Its unique mechanism of action, involving the irreversible modification of Cys530, offers a promising strategy to overcome the limitations of current endocrine treatments. The synergistic effects observed with CDK4/6 and mTOR inhibitors suggest potential combination therapy strategies that could further enhance its clinical utility. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with endocrine-resistant breast cancer. The development of next-generation SERCAs, such as H3B-6545, which was designed to have improved properties, highlights the continued interest and potential of this class of drugs.[2][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Antitumor Activity of H3B-5942: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-5942 is a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant antitumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to generate these findings.
Mechanism of Action
This compound acts as a potent and selective antagonist of both wild-type (WT) and mutant estrogen receptor alpha (ERα).[1] It forms a covalent bond with a specific cysteine residue (C530) within the ligand-binding domain of ERα.[1] This covalent modification induces a unique conformational change in the ERα protein, distinct from that induced by other classes of ER antagonists like selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs).[1] This unique conformation leads to the blockade of ERα-dependent transcription and subsequent inhibition of tumor cell proliferation.[1]
The signaling pathway of this compound's action is initiated by its binding to ERα. This binding event prevents the recruitment of coactivators necessary for gene transcription, effectively silencing the estrogen-driven growth signals in cancer cells.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies.
In Vitro Activity
This compound demonstrates potent antiproliferative activity across a panel of ER+ breast cancer cell lines, including those with wild-type and mutant ERα.
| Cell Line | ERα Status | This compound GI₅₀ (nM) | Reference Compound GI₅₀ (nM) |
| MCF-7 | WT | ~1-10 | 4-OHT: ~10; Fulvestrant: ~1-10 |
| T47D | WT | ~1-10 | 4-OHT: ~10; Fulvestrant: ~1-10 |
| MCF-7 Y537S | Y537S Mutant | ~10-50 | 4-OHT: >1000; Fulvestrant: ~10-50 |
| ST941 | Y537S Mutant | Not Reported | Not Reported |
GI₅₀ values are approximate and compiled from multiple sources. 4-OHT (4-hydroxytamoxifen)
In Vivo Antitumor Activity
In xenograft models of human breast cancer, orally administered this compound exhibited significant, dose-dependent tumor growth inhibition.
| Xenograft Model | ERα Status | This compound Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| MCF-7 | WT | 30 | > 80 |
| ST941 | Y537S Mutant | 100 | > 60 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Cell Lines and Culture Conditions
-
MCF-7 and T47D cells: Maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
ST941 patient-derived xenograft (PDX) cells: Cultured in RPMI 1640 with 10% FBS, 1% penicillin-streptomycin, and additional growth factors.
-
All cells were cultured at 37°C in a humidified atmosphere of 5% CO₂.
Western Blot Analysis
This assay was used to assess the levels of ERα and downstream signaling proteins.
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against ERα or other proteins of interest, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mammalian Two-Hybrid Assay
This assay was employed to investigate the interaction between ERα and coactivator peptides.
-
Vector Construction: The ligand-binding domain of ERα was cloned into a GAL4 DNA-binding domain vector, and coactivator peptides were cloned into a VP16 activation domain vector.
-
Transfection: HEK293T cells were co-transfected with the ERα and coactivator peptide vectors, along with a luciferase reporter plasmid containing GAL4 upstream activating sequences.
-
Treatment: Transfected cells were treated with this compound or control compounds.
-
Luciferase Assay: Luciferase activity was measured to quantify the interaction between ERα and the coactivator peptide.
In Vitro Cell Proliferation Assay
The antiproliferative effects of this compound were determined using a CellTiter-Glo luminescent cell viability assay.
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a dose range of this compound or control compounds for 6 days.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo reagent according to the manufacturer's instructions.
-
Data Analysis: The half-maximal growth inhibition (GI₅₀) values were calculated from the dose-response curves.
Xenograft Tumor Models
The in vivo efficacy of this compound was evaluated in immunodeficient mice bearing human breast cancer xenografts.
-
Animal Models: Female athymic nude mice were used.
-
Tumor Implantation: MCF-7 or ST941 cells were implanted subcutaneously into the flank of the mice. Estrogen pellets were implanted to support the growth of ER+ tumors.
-
Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups and dosed orally with this compound or vehicle control daily.
-
Tumor Monitoring: Tumor volume was measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and analyzed for pharmacodynamic markers.
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for ER+ breast cancer. Its unique covalent mechanism of action, potent in vitro and in vivo antitumor activity against both wild-type and mutant ERα, provide a solid foundation for its ongoing clinical investigation. The detailed experimental protocols outlined in this guide are intended to facilitate further research and understanding of this promising compound.
References
H3B-5942: A Covalent Antagonist Overcoming Fulvestrant Resistance in ER-Positive Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Endocrine therapies are the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, the development of resistance, often driven by mutations in the estrogen receptor alpha (ESR1) gene, presents a significant clinical challenge. Fulvestrant (B1683766), a selective estrogen receptor degrader (SERD), is a standard-of-care treatment, but its efficacy can be compromised by these mutations. H3B-5942 is an investigational, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) designed to address this unmet need. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action in overcoming fulvestrant resistance, supported by preclinical data, experimental protocols, and signaling pathway visualizations.
Introduction: The Challenge of Fulvestrant Resistance
Estrogen receptor-positive (ER+) breast cancer accounts for the majority of breast cancer cases. The ERα signaling pathway is a key driver of tumor growth in these cancers.[1] Fulvestrant is a therapeutic agent that binds to ERα, inhibiting its dimerization, and leading to the degradation of the receptor.[2] This mechanism of action is effective in many patients; however, acquired resistance to fulvestrant is common.
A primary mechanism of resistance is the emergence of activating mutations in the ligand-binding domain (LBD) of ERα, encoded by the ESR1 gene. These mutations, such as Y537S and D538G, render the receptor constitutively active, leading to estrogen-independent tumor growth and reduced sensitivity to conventional endocrine therapies, including fulvestrant.
This compound: A Novel Covalent Antagonist
This compound is a next-generation ERα antagonist that employs a distinct mechanism to inhibit both wild-type (WT) and mutant ERα. It is classified as a selective estrogen receptor covalent antagonist (SERCA).
Mechanism of Action
This compound covalently and irreversibly binds to a unique cysteine residue, Cys530, located in the LBD of ERα.[3][4] This covalent modification is critical for its enhanced potency and ability to overcome resistance. The binding of this compound enforces a unique antagonist conformation in the ERα protein, which is distinct from the conformations induced by selective estrogen receptor modulators (SERMs) or SERDs like fulvestrant.[3][5] This unique conformation leads to the eviction of coactivators and the recruitment of corepressors to the ERα complex, ultimately resulting in the potent and sustained repression of ERα-dependent gene transcription.[6]
dot
Caption: Signaling pathway of ERα and mechanisms of inhibition.
Quantitative Data
This compound has demonstrated superior potency compared to fulvestrant in preclinical models, particularly against cell lines harboring ESR1 mutations.
Binding Affinity and Antiproliferative Activity
The binding affinity (Ki) and growth inhibition (GI50) values highlight the enhanced activity of this compound.
| Compound | Target | Ki (nM) |
| This compound | ERα WT | 1 |
| This compound | ERα Y537S | 0.41 |
| Data sourced from references[7]. |
| Cell Line | ERα Status | This compound GI50 (nM) | Fulvestrant GI50 (nM) |
| MCF7-Parental | WT | 0.5 | 0.3 |
| MCF7-LTED | WT | 2 | >1000 |
| MCF7-LTED | Y537C | 30 | >1000 |
| PDX-ERα | Y537S/WT | 1.1 | 1.4 |
| MDA-MB-231 | Negative | >1000 | >1000 |
| Data for GI50 values are summarized from references[1][6]. LTED: Long-Term Estrogen Deprived. |
In Vivo Antitumor Efficacy
In xenograft models, this compound demonstrated dose-dependent and superior tumor growth inhibition compared to fulvestrant.
| Xenograft Model | Treatment (oral, q.d.) | Tumor Growth Inhibition (%) |
| MCF7 (ERα WT) | This compound (1 mg/kg) | 19 |
| MCF7 (ERα WT) | This compound (3 mg/kg) | 41 |
| MCF7 (ERα WT) | This compound (10 mg/kg) | 68 |
| MCF7 (ERα WT) | This compound (30 mg/kg) | 83 |
| Data sourced from reference[8]. |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Cell Proliferation Assay (GI50 Determination)
This protocol outlines the methodology for determining the half-maximal growth inhibition (GI50) concentration.
-
Cell Culture: Breast cancer cell lines (e.g., MCF7, T47D, and engineered lines with ESR1 mutations) are cultured in their recommended media.
-
Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound, fulvestrant, and other comparators is prepared. The cells are treated with the compounds for 6 days.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and GI50 values are calculated using a non-linear regression model.
Mammalian Two-Hybrid Assay for ERα-Coactivator Interaction
This assay is used to assess the ability of this compound to disrupt the interaction between ERα and its coactivators.
-
Plasmid Constructs:
-
pBIND vector containing the GAL4 DNA-binding domain fused to the ERα LBD (WT or mutant).
-
pACT vector containing the VP16 activation domain fused to a coactivator peptide (e.g., from SRC-2).
-
pG5luc reporter plasmid containing the firefly luciferase gene under the control of GAL4 upstream activating sequences.
-
-
Transfection: Mammalian cells (e.g., HEK293T) are co-transfected with the three plasmids.
-
Compound Treatment: After 24 hours, the transfected cells are treated with this compound, fulvestrant, or vehicle control for an additional 24 hours.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. A decrease in luciferase signal indicates disruption of the ERα-coactivator interaction.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's antitumor efficacy in a mouse model.
dot
Caption: Workflow for an in vivo xenograft study.
-
Animal Model: Female athymic nude or NSG mice are used.
-
Cell Implantation: Breast cancer cells (e.g., 5 x 10^6 MCF7 cells) are suspended in Matrigel and injected subcutaneously into the flank of each mouse. For ER+ models, estrogen pellets are implanted to support initial tumor growth.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly with calipers using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a volume of approximately 150-200 mm³, mice are randomized into treatment groups. This compound is administered by oral gavage daily, while fulvestrant is administered subcutaneously.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, qPCR). Tumor growth inhibition is calculated.
Conclusion
This compound represents a promising therapeutic strategy for ER+ breast cancer, particularly in the context of acquired resistance to fulvestrant mediated by ESR1 mutations. Its unique covalent mechanism of action, leading to a distinct antagonist conformation of ERα and potent transcriptional repression, differentiates it from existing endocrine therapies. The preclinical data robustly support its enhanced potency and in vivo efficacy. Further clinical investigation is warranted to establish the role of this compound in the treatment of advanced ER+ breast cancer. The potential for combination therapies, for instance with CDK4/6 inhibitors, may further enhance its clinical utility.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for H3B-5942 in MCF7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of H3B-5942, a selective and irreversible covalent antagonist of Estrogen Receptor Alpha (ERα), in the context of MCF7 breast cancer cells. This compound inactivates both wild-type and mutant ERα by targeting a specific cysteine residue, Cys530, leading to the inhibition of ERα-dependent transcription and cellular proliferation.[1][2][3][4][5]
Mechanism of Action
This compound covalently binds to Cys530 within the ligand-binding domain of ERα. This irreversible binding forces the receptor into a unique antagonistic conformation, distinct from that induced by selective estrogen receptor modulators (SERMs) or selective estrogen receptor downregulators (SERDs). This unique conformation prevents the recruitment of coactivators, thereby blocking the transcription of estrogen-responsive genes and inhibiting the proliferation of ERα-positive breast cancer cells.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound in MCF7 and related cell lines.
Table 1: Inhibitory Potency of this compound
| Parameter | Cell Line / Target | Value (nM) | Reference |
| Ki | Wild-Type ERα | 1 | |
| Ki | Mutant ERα (Y537S) | 0.41 | |
| GI50 (Proliferation) | MCF7-Parental | 0.5 | |
| GI50 (Proliferation) | MCF7-LTED-ERαWT | 2 | |
| GI50 (Proliferation) | MCF7-LTED-ERαY537C | 30 |
Table 2: Effect of this compound on ERα Target Gene Expression
| Gene | Cell Line | Treatment | Effect | Reference |
| GREB1 | MCF7-ERαWT | 0.01-10 µM this compound | Dose-dependent decrease | |
| GREB1 | Various MCF7-ERαMUT | 0.01-10 µM this compound | Dose-dependent decrease |
Experimental Protocols
General Cell Culture of MCF7 Cells
MCF7 cells, being estrogen-responsive, require careful handling to ensure reproducible results in studies involving endocrine therapies.
Materials:
-
MCF7 cells
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Hormone-depleted medium: Phenol red-free EMEM supplemented with 10% charcoal-dextran stripped FBS.
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture MCF7 cells in T-75 flasks with complete growth medium.
-
Passage the cells when they reach 80-90% confluency.
-
For experiments investigating the effects of this compound, cells must be hormone-deprived. To do this, replace the complete growth medium with hormone-depleted medium for a minimum of 72 hours before starting the experiment.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development [scirp.org]
- 3. Endocrine Therapy of Estrogen Receptor-Positive Breast Cancer Cells: Early Differential Effects on Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models [frontiersin.org]
Application Notes and Protocols for H3B-5942 in Breast Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-5942 is a potent and selective estrogen receptor covalent antagonist (SERCA) that irreversibly inactivates both wild-type (WT) and mutant estrogen receptor alpha (ERα).[1][2] This compound covalently binds to cysteine 530 (C530) within the ERα ligand-binding domain, inducing a unique antagonist conformation that represses ERα-mediated transcription.[1][2][3] Preclinical studies have demonstrated significant anti-tumor activity of this compound in various breast cancer models, including those with acquired resistance to standard endocrine therapies due to ERα mutations (e.g., Y537S).
These application notes provide detailed protocols for the use of this compound in breast cancer xenograft models, covering drug formulation, establishment of xenografts, and treatment administration.
Mechanism of Action of this compound
This compound covalently modifies Cys530 of ERα, leading to an irreversible inhibition of its transcriptional activity. This unique mechanism of action allows this compound to overcome resistance mediated by common ERα mutations that confer constitutive activity. Upon binding, this compound enforces an antagonist conformation, which prevents the recruitment of coactivators and ultimately inhibits the expression of estrogen-responsive genes that drive breast cancer cell proliferation.
Quantitative Data Summary
In Vitro Antiproliferative Activity of this compound
| Cell Line | ERα Status | GI50 (nmol/L) |
| MCF7-Parental | WT | 0.5 |
| MCF7-LTED-ERαWT | WT | 2 |
| MCF7-LTED-ERαY537C | Mutant | 30 |
In Vivo Antitumor Efficacy of this compound in Breast Cancer Xenograft Models
| Xenograft Model | ERα Status | Treatment and Dose (Oral, q.d.) | Tumor Growth Inhibition (%) | Reference |
| MCF7 | WT | 1 mg/kg | 19 | |
| MCF7 | WT | 3 mg/kg | 41 | |
| MCF7 | WT | 10 mg/kg | 68 | |
| MCF7 | WT | 30 mg/kg | 83 | |
| ST941 PDX | Y537S/WT | 3 mg/kg | Dose-dependent | |
| ST941 PDX | Y537S/WT | 10 mg/kg | Dose-dependent | |
| ST941 PDX | Y537S/WT | 30 mg/kg | Dose-dependent | |
| ST941 PDX | Y537S/WT | 100 mg/kg | Dose-dependent | |
| ST941 PDX | Y537S/WT | 200 mg/kg | Dose-dependent |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 10% 2-Hydroxypropyl-β-Cyclodextrin (HPβCD) in 5% dextrose solution for the oral administration of this compound to mice.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-Cyclodextrin (HPβCD)
-
Dextrose
-
Sterile, deionized water
-
Sterile containers
-
Magnetic stirrer and stir bar
-
Weighing scale
-
pH meter
Procedure:
-
Prepare 5% Dextrose Solution:
-
Weigh 5 g of dextrose.
-
Dissolve the dextrose in approximately 90 mL of sterile, deionized water in a sterile container.
-
Stir the solution using a magnetic stirrer until the dextrose is completely dissolved.
-
Adjust the final volume to 100 mL with sterile, deionized water.
-
Sterilize the solution by filtering through a 0.22 µm filter.
-
-
Prepare 10% HPβCD in 5% Dextrose Solution:
-
Weigh 10 g of HPβCD.
-
In a sterile container, add the HPβCD to 100 mL of the prepared 5% dextrose solution.
-
Stir the mixture using a magnetic stirrer at room temperature until the HPβCD is fully dissolved. This may take some time.
-
-
Prepare this compound Formulation:
-
Calculate the required amount of this compound based on the desired final concentration and dosing volume (typically 10 mL/kg body weight for mice).
-
Weigh the calculated amount of this compound powder.
-
Add the this compound powder to the 10% HPβCD in 5% dextrose solution.
-
Stir the mixture thoroughly until a homogenous suspension is formed. The formulation should be prepared fresh daily.
-
Protocol 2: Establishment of an MCF7 Breast Cancer Xenograft Model
This protocol details the procedure for establishing a subcutaneous MCF7 xenograft model in immunodeficient mice.
Materials:
-
MCF7 breast cancer cells
-
Female athymic nude mice (e.g., Crl:NU(NCr)-Foxn1nu), 6-8 weeks old
-
Estrogen pellets (e.g., 0.72 mg, 90-day release)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
Syringes and needles (27-gauge)
-
Surgical instruments for pellet implantation
Procedure:
-
Estrogen Supplementation:
-
One week prior to cell implantation, anesthetize the mice.
-
Implant an estrogen pellet subcutaneously in the dorsal flank of each mouse. This is crucial for the growth of estrogen-dependent MCF7 cells.
-
-
Cell Preparation:
-
Culture MCF7 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel®.
-
Perform a cell count and adjust the cell suspension to a final concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) twice a week using calipers.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When the mean tumor volume reaches approximately 150-200 mm³, randomize the animals into treatment groups.
-
Protocol 3: Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol outlines the general steps for establishing a breast cancer PDX model.
Materials:
-
Freshly obtained patient breast tumor tissue
-
Female immunodeficient mice (e.g., NOD/SCID)
-
Estrogen pellets (if the tumor is ER-positive)
-
Matrigel® Basement Membrane Matrix
-
Surgical instruments
-
Anesthesia
Procedure:
-
Tissue Preparation:
-
Obtain fresh, sterile patient tumor tissue.
-
On ice, mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the mice.
-
For ER-positive tumors, implant an estrogen pellet subcutaneously one week prior to tissue implantation.
-
Make a small incision in the dorsal flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments, optionally mixed with Matrigel®, into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth.
-
Once the tumor reaches a sufficient size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is harvested.
-
The harvested tumor can be serially passaged into new cohorts of mice for expansion.
-
Experimental Workflow for this compound Efficacy Studies in Xenograft Models
References
Application Notes and Protocols for H3B-5942 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-5942 is a selective, irreversible, and orally active estrogen receptor (ER) covalent antagonist. It inactivates both wild-type (WT) and mutant estrogen receptor alpha (ERα) by specifically targeting the cysteine residue at position 530 (Cys530).[1][2][3] This unique mechanism of action makes this compound a compound of interest for investigating ERα-driven cancers, particularly those resistant to standard endocrine therapies.[4] These application notes provide recommended dosages, detailed experimental protocols for in vivo studies, and an overview of the signaling pathway affected by this compound.
Mechanism of Action
This compound acts as a Selective Estrogen Receptor Covalent Antagonist (SERCA).[4] Upon binding, it induces a unique conformational change in ERα that prevents the recruitment of coactivators, thereby inhibiting ERα-dependent gene transcription. This leads to the suppression of tumor growth in ERα-positive cancer models.
Signaling Pathway of this compound Inhibition
The diagram below illustrates the mechanism by which this compound antagonizes the ERα signaling pathway. In the absence of this compound, estrogen binds to ERα, leading to its activation and the transcription of target genes that promote tumor growth. This compound covalently binds to Cys530 on ERα, preventing the conformational changes necessary for transcriptional activation, thus blocking the downstream signaling cascade.
Recommended In Vivo Dosages
The appropriate dosage of this compound for in vivo studies can vary depending on the specific animal model and experimental goals. Based on published preclinical studies, the following dosages have been shown to be effective in mouse xenograft models.
| Animal Model | Cell Line/Tumor Type | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Reference |
| Athymic Nude Mice | MCF7 Xenograft (ERαWT) | 1, 3, 10, 30 | Oral (p.o.) | Once daily (q.d.) | |
| Athymic Nude Mice | ST941 PDX (ERαY537S/WT) | 3, 10, 30, 100, 200 | Oral (p.o.) | Once daily (q.d.) | |
| Mice | PDX Tumors (ERαY537S/WT) | 3, 10, 30, 100, 200 | Oral (p.o.) | Once daily (q.d.) |
Note: It is recommended to perform a dose-response study to determine the optimal dosage for your specific model and experimental conditions. All doses and regimens have been reported to be well-tolerated.
Experimental Protocol: In Vivo Antitumor Activity in a Xenograft Model
This protocol describes a general procedure for evaluating the antitumor activity of this compound in an athymic nude mouse model bearing ERα-positive breast cancer xenografts.
Materials
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
ERα-positive human breast cancer cells (e.g., MCF7)
-
Female athymic nude mice (4-6 weeks old)
-
Estrogen pellets (e.g., 0.72 mg, 90-day release)
-
Matrigel
-
Sterile PBS, cell culture medium, and standard cell culture reagents
-
Calipers for tumor measurement
-
Animal handling and surgical equipment
Experimental Workflow
Procedure
-
Animal Acclimatization and Estrogen Supplementation:
-
Acclimatize female athymic nude mice for at least one week before the start of the experiment.
-
Since MCF7 cells require estrogen for growth, subcutaneously implant a slow-release estrogen pellet into the dorsal flank of each mouse three days prior to tumor cell inoculation.
-
-
Tumor Cell Implantation:
-
Culture MCF7 cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
When the mean tumor volume reaches approximately 150-200 mm3, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
-
Preparation and Administration of this compound:
-
Prepare the this compound formulation fresh daily. A recommended vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be calculated based on the desired dosage and an administration volume of 10 mL/kg body weight.
-
Administer the appropriate dose of this compound or vehicle control to the respective groups via oral gavage once daily (q.d.).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
At the end of the study (e.g., after 17-21 days of treatment or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, gene expression analysis).
-
Analyze the data by comparing the tumor growth inhibition (TGI) between the this compound treated groups and the vehicle control group.
-
Disclaimer
This document provides a general guideline for in vivo studies with this compound. Researchers should adapt the protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
Application Notes and Protocols: H3B-5942 and CDK4/6 Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the combination therapy of H3B-5942, a selective estrogen receptor covalent antagonist (SERCA), and cyclin-dependent kinase 4/6 (CDK4/6) inhibitors. This combination has demonstrated synergistic anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those with acquired resistance to endocrine therapies. These protocols are intended to guide researchers in the design and execution of in vitro and in vivo studies to further evaluate this promising therapeutic strategy.
This compound is an irreversible antagonist of both wild-type and mutant estrogen receptor alpha (ERα), targeting a unique cysteine residue (Cys530).[1][2][3] This covalent modification locks ERα in an antagonist conformation, effectively blocking its transcriptional activity.[2] CDK4/6 inhibitors, such as palbociclib (B1678290), ribociclib, and abemaciclib, are a class of targeted agents that prevent the phosphorylation of the retinoblastoma (Rb) protein.[4] This action blocks cell cycle progression from the G1 to the S phase, inducing cell cycle arrest. The combination of this compound and a CDK4/6 inhibitor offers a dual-pronged attack on ER+ breast cancer by directly inhibiting ERα signaling and simultaneously blocking a key pathway that drives cell proliferation.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic efficacy of combining this compound with CDK4/6 inhibitors in various breast cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound in ERα+ Breast Cancer Cell Lines
| Cell Line | ERα Status | This compound GI50 (nmol/L) |
| MCF7-Parental | Wild-type | 0.5 |
| MCF7-LTED-ERαWT | Wild-type | 2 |
| MCF7-LTED-ERαY537C | Mutant | 30 |
GI50: 50% growth inhibition concentration. Data sourced from.
Table 2: Synergistic Anti-proliferative Effects of this compound and CDK4/6 Inhibitor Combination in ERα+ Breast Cancer Cell Lines
| Cell Line | ERα Status | This compound Concentration (nM) | CDK4/6 Inhibitor | CDK4/6 Inhibitor Concentration (pM) | Synergy |
| Multiple cell lines | Wild-type & Mutant | 10-25 | Palbociclib, Ribociclib, Abemaciclib | ≥25 | Synergistic inhibitory effect observed |
Synergy was determined using the Loewe additivity model. Data indicates that clear synergistic effects are observed at these concentration ranges.
Table 3: In Vivo Anti-tumor Activity of this compound and Palbociclib Combination in Breast Cancer Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| MCF7 (ERα WT) | This compound (30 mg/kg, p.o., q.d.) | 83 |
| MCF7 (ERα WT) | Palbociclib (75 mg/kg) | - |
| MCF7 (ERα WT) | This compound + Palbociclib | Enhanced efficacy compared to single agents |
| ST941 (ERα Y537S/WT) | This compound (30 mg/kg, p.o., q.d.) | Significant anti-tumor activity |
| ST941 (ERα Y537S/WT) | Palbociclib (75 mg/kg) | - |
| ST941 (ERα Y537S/WT) | This compound + Palbociclib | Enhanced efficacy compared to single agents |
p.o.: oral administration; q.d.: once daily. Data indicates a dose-dependent inhibition of tumor growth with this compound. The combination with palbociclib resulted in enhanced anti-tumor activity.
Experimental Protocols
In Vitro Synergy Assay
This protocol describes a method to assess the synergistic anti-proliferative effects of this compound and a CDK4/6 inhibitor in breast cancer cell lines using a matrix-based approach.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF7, T47D, or patient-derived xenograft lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and supplements)
-
This compound
-
CDK4/6 inhibitor (e.g., palbociclib, ribociclib, or abemaciclib)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader for luminescence detection
-
Combenefit software for synergy analysis
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Preparation: Prepare serial dilutions of this compound and the CDK4/6 inhibitor in complete culture medium.
-
Combination Treatment: Treat the cells with a matrix of this compound and CDK4/6 inhibitor concentrations. A typical matrix might include 6-8 concentrations of each drug, spanning a range from well below to well above the known GI50 values. Include single-agent controls for each drug and a vehicle control.
-
Incubation: Incubate the plates for a period of 6 days.
-
Cell Viability Assessment: On day 6, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Input the normalized data into the Combenefit software.
-
Select the Loewe additivity model to analyze for synergy.
-
The software will generate synergy scores and graphical representations of the drug interaction (e.g., synergy matrices and dose-response surface plots).
-
Western Blot Analysis
This protocol outlines the procedure for detecting changes in the expression and phosphorylation of key proteins in the ERα and CDK4/6 signaling pathways following treatment with this compound and a CDK4/6 inhibitor.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (use validated antibodies):
-
Rabbit anti-ERα
-
Rabbit anti-phospho-Rb (Ser780)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound and CDK4/6 inhibitor combination therapy in a mouse xenograft model of ER+ breast cancer.
Materials:
-
Female immunodeficient mice (e.g., athymic nude or NSG mice)
-
ER+ breast cancer cells (e.g., MCF7) or patient-derived xenograft tissue
-
Matrigel
-
Estrogen pellets (for ER+ cell lines)
-
This compound
-
CDK4/6 inhibitor (e.g., palbociclib)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Implant ER+ breast cancer cells mixed with Matrigel subcutaneously into the flank of the mice. For MCF7 xenografts, implant a slow-release estrogen pellet.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups:
-
Vehicle control
-
This compound alone (e.g., 30 mg/kg, p.o., q.d.)
-
CDK4/6 inhibitor alone (e.g., palbociclib at 75 mg/kg, p.o., q.d.)
-
This compound and CDK4/6 inhibitor combination
-
-
Drug Administration: Administer the drugs orally once daily.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.
Visualizations
Caption: Signaling pathways targeted by this compound and CDK4/6 inhibitors.
References
Unveiling the Impact of H3B-5942 on Estrogen Receptor Alpha (ERα) Levels: An Application Note and Protocol
For Immediate Release
CAMBRIDGE, MA – Researchers and drug development professionals now have access to a detailed guide for analyzing the effects of H3B-5942, a novel selective estrogen receptor covalent antagonist (SERCA), on estrogen receptor alpha (ERα) protein levels. This comprehensive application note provides a summary of the current understanding of this compound's mechanism, quantitative data on its impact on ERα expression, and a detailed protocol for Western blot analysis in breast cancer cell lines.
This compound is a potent and irreversible antagonist of both wild-type and mutant ERα, targeting a specific cysteine residue (C530) in the ligand-binding domain.[1] Unlike selective estrogen receptor downregulators (SERDs) such as fulvestrant (B1683766), which induce the degradation of ERα, this compound enforces a unique antagonist conformation without promoting receptor degradation.[2][3] This distinct mechanism of action makes the accurate assessment of ERα protein levels following this compound treatment a critical step in preclinical research and development.
Data Presentation: Quantitative Analysis of ERα Protein Levels
The following table summarizes the observed changes in ERα protein levels in MCF-7 (ERα wild-type) and ST941 (ERα Y537S/WT) patient-derived xenograft (PDX) cell lines after a 24-hour treatment with this compound, compared to the SERD fulvestrant and the selective estrogen receptor modulator (SERM) 4-hydroxytamoxifen (B85900) (4-OHT). Data is based on Western blot analysis from Puyang et al., 2018.
| Cell Line | Treatment (24h) | Concentration (µM) | Observed Effect on ERα Protein Level | Reference Compound Effect |
| MCF-7 | This compound | 0.01, 0.1, 1 | No significant change | Fulvestrant: Degradation |
| (ERα WT) | Fulvestrant | 0.01, 0.1, 1 | Dose-dependent degradation | - |
| 4-OHT | 0.01, 0.1, 1 | No significant change | - | |
| ST941 | This compound | 0.01, 0.1, 1 | Slight elevation | Fulvestrant: Degradation |
| (ERα Y537S/WT) | Fulvestrant | 0.01, 0.1, 1 | Dose-dependent degradation | - |
| 4-OHT | 0.01, 0.1, 1 | No significant change | - |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of ERα and the experimental workflow for the Western blot analysis of ERα levels following this compound treatment.
Caption: ERα signaling pathway and points of intervention by Estradiol, this compound, and Fulvestrant.
Caption: Step-by-step workflow for Western blot analysis of ERα protein levels.
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of ERα levels in breast cancer cell lines following treatment with this compound.
Cell Culture and Treatment
-
Cell Lines: MCF-7 (ERα wild-type) and ST941 (ERα Y537S/WT) cells.
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Prepare stock solutions of this compound, fulvestrant, and 4-hydroxytamoxifen (4-OHT) in DMSO.
-
Treat cells with the compounds at final concentrations of 0.01, 0.1, and 1 µM for 24 hours.
-
Include a DMSO-only treated well as a vehicle control.
-
Protein Extraction
-
Lysis Buffer (RIPA Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh protease and phosphatase inhibitor cocktails just before use.
-
-
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
-
Protein Quantification
-
Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a 4-15% precast polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by observing the pre-stained ladder on the membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against ERα (e.g., Cell Signaling Technology, #8644, 1:1000 dilution) and a loading control, GAPDH (e.g., Cell Signaling Technology, #2118, 1:1000 dilution), overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities for ERα and GAPDH using image analysis software (e.g., ImageJ). Normalize the ERα band intensity to the corresponding GAPDH band intensity to determine the relative ERα protein levels.
-
References
Application Notes and Protocols: Cell Viability Assays with H3B-5942 in ERα Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired mutations in the estrogen receptor alpha (ERα), encoded by the ESR1 gene, are a significant clinical challenge in the treatment of ER-positive breast cancer. These mutations, commonly occurring in the ligand-binding domain (LBD), can lead to constitutive, ligand-independent receptor activity and resistance to standard-of-care endocrine therapies. H3B-5942 is a novel Selective Estrogen Receptor Covalent Antagonist (SERCA) that has demonstrated potent and selective activity against both wild-type (WT) and mutant ERα.[1][2][3][4] This document provides detailed application notes and protocols for assessing the cell viability of ERα mutant cell lines in response to treatment with this compound.
This compound covalently binds to a cysteine residue (Cys530) within the LBD of ERα, a feature that is unique to ERα among nuclear hormone receptors.[1][4] This covalent modification locks the receptor in a unique antagonistic conformation, distinct from that induced by selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs), thereby potently inhibiting ERα-dependent transcription and cell proliferation.[1][2][4]
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various isogenic MCF7 cell lines engineered to overexpress common clinically relevant ERα mutations. The following tables summarize the half-maximal growth inhibition (GI50) values for this compound compared to other standard-of-care agents.
Table 1: GI50 Values (nM) of this compound and Reference Compounds in ERα-Positive Breast Cancer Cell Lines [5]
| Cell Line | ERα Status | This compound (GI50, nM) | 4-OHT (GI50, nM) | Fulvestrant (GI50, nM) | GDC-0810 (GI50, nM) |
| MCF7 (Parental) | WT | 0.5 | 1.7 | 0.9 | Not Reported |
| MCF7-LTED | WT | 2 | Not Reported | Not Reported | Not Reported |
| MCF7-LTED | Y537C | 30 | Not Reported | Not Reported | Not Reported |
| MCF7 Engineered | WT | 0.4 ± 0.1 | 1.2 ± 0.3 | 0.3 ± 0.1 | 1.1 ± 0.3 |
| MCF7 Engineered | Y537S | 1.1 ± 0.3 | 25.1 ± 7.2 | 3.9 ± 1.1 | 10.2 ± 2.5 |
| MCF7 Engineered | Y537N | 1.5 ± 0.4 | 38.2 ± 10.1 | 5.1 ± 1.5 | 15.1 ± 4.2 |
| MCF7 Engineered | Y537C | 1.8 ± 0.5 | 45.3 ± 12.3 | 6.2 ± 1.8 | 18.3 ± 5.1 |
| MCF7 Engineered | D538G | 0.9 ± 0.2 | 15.2 ± 4.1 | 2.8 ± 0.8 | 8.1 ± 2.2 |
| PDX-ERαY537S/WT | Y537S/WT | 2.1 ± 0.6 | 55.4 ± 15.1 | 8.1 ± 2.3 | 22.4 ± 6.1 |
| MDA-MB-231 | ERα-Negative | >1000 | >1000 | >1000 | >1000 |
Data represents the mean ± SEM from at least three biological replicates after a 6-day treatment period.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the ERα signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for a cell viability assay.
Figure 1: Simplified ERα signaling pathway leading to cell proliferation.
Figure 2: Covalent modification of ERα by this compound.
Figure 3: General workflow for assessing cell viability with this compound.
Experimental Protocols
Cell Lines and Culture Conditions
-
Cell Lines: MCF7 parental (ERα WT), and MCF7 isogenic cell lines engineered to express specific ERα mutations (e.g., Y537S, D538G, Y537N, Y537C). MDA-MB-231 (ERα-negative) can be used as a negative control.
-
Culture Medium: RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Protocol: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
ERα mutant and wild-type breast cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well, opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest cells using standard trypsinization methods and perform a cell count.
-
Resuspend cells in complete culture medium to the desired seeding density (typically 1,000-5,000 cells per well, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.01 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., <0.1%) to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
Treat each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration. For GI50 determination of this compound, a 6-day incubation period has been shown to be effective.[5]
-
-
CellTiter-Glo® Assay:
-
On the day of the assay, equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature.
-
Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting until the substrate is fully dissolved.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized luminescence values against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the GI50 value for each cell line.
-
Conclusion
This compound demonstrates significant anti-proliferative activity in ERα wild-type and, importantly, in various ERα mutant cell lines that are resistant to standard endocrine therapies. The provided protocols and data serve as a valuable resource for researchers investigating the efficacy of novel ERα antagonists in clinically relevant models of endocrine-resistant breast cancer. The use of isogenic cell lines allows for a direct assessment of the impact of specific ERα mutations on drug sensitivity. The CellTiter-Glo® assay provides a robust and sensitive method for quantifying cell viability in response to this compound treatment.
References
Application Notes and Protocols: CRISPR Screen to Identify Resistance Mechanisms to H3B-5942
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-5942 is a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that irreversibly binds to Cysteine 530 (C530) of the estrogen receptor-alpha (ERα)[1][2][3][4]. This covalent modification locks ERα in a unique antagonist conformation, distinct from that induced by selective estrogen receptor modulators (SERMs) or selective estrogen receptor downregulators (SERDs), leading to potent anti-tumor activity in both wild-type and mutant ERα-positive breast cancers[3][5]. Despite the promise of covalent antagonists, the emergence of drug resistance remains a significant clinical challenge.
Genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 knockout screens are powerful tools for systematically identifying genes whose loss confers resistance to a therapeutic agent[6][7]. This application note provides a detailed protocol and data interpretation framework for utilizing a CRISPR-Cas9 screen to elucidate resistance mechanisms to this compound. The insights gained from such screens can inform the development of combination therapies and next-generation inhibitors to overcome resistance.
Putative Resistance Mechanisms to this compound
Resistance to covalent inhibitors can arise through several mechanisms:
-
On-Target Mutations: The most direct mechanism of resistance to a covalent inhibitor is the mutation of the target residue, in this case, Cysteine 530 of ERα, to a non-nucleophilic amino acid (e.g., C530S), which would prevent the covalent bond formation[1][8].
-
Bypass Pathway Activation: Cancer cells can develop resistance by upregulating parallel signaling pathways that promote cell survival and proliferation independently of ERα signaling. Key bypass pathways in endocrine resistance include the PI3K/AKT/mTOR and MAPK signaling cascades[9][10][11].
-
Altered Drug Efflux/Metabolism: Increased expression of drug efflux pumps or altered metabolic pathways can reduce the intracellular concentration of this compound, preventing it from reaching its target.
-
Upregulation of Downstream Effectors: Increased expression or activation of genes downstream of ERα can compensate for the inhibition of the receptor.
Data Presentation: Top Candidate Genes Conferring Resistance to ERα Antagonists
While a specific CRISPR screen for this compound resistance has not been publicly documented, a genome-wide CRISPR-Cas9 knockout screen was performed to identify genes whose loss confers resistance to the ERα antagonists tamoxifen (B1202) and fulvestrant (B1683766) in MCF7 breast cancer cells. The top candidate genes from this screen provide a valuable starting point for investigating resistance to ERα-targeted therapies, including this compound. The data below is adapted from Hany et al., 2023.
| Gene Symbol | Gene Name | Putative Function in Resistance | β-score (Enrichment) |
| PAICS | Phosphoribosylaminoimidazole Carboxylase and Phosphoribosylaminoimidazolesuccinocarboxamide Synthetase | De novo purine (B94841) biosynthesis, may promote estrogen-independent ERα activity. | 0.85 |
| GPR161 | G Protein-Coupled Receptor 161 | Involved in cAMP signaling, which can activate ERα independently of estrogen. | 0.78 |
| MED12 | Mediator Complex Subunit 12 | Component of the Mediator complex, a transcriptional co-regulator. Loss may alter the transcriptional landscape to promote resistance. | 0.75 |
| NF1 | Neurofibromin 1 | A negative regulator of the RAS/MAPK pathway. Its loss leads to MAPK pathway activation, a known bypass mechanism. | 0.72 |
| PTEN | Phosphatase and Tensin Homolog | A negative regulator of the PI3K/AKT pathway. Its loss leads to AKT activation, another key bypass pathway. | 0.69 |
| ESR1 | Estrogen Receptor 1 | While knockout of the target would be expected to cause resistance, specific sgRNAs may lead to truncated, constitutively active forms. | 0.65 |
| TP53 | Tumor Protein P53 | Loss of this tumor suppressor can lead to genomic instability and the selection of resistant clones. | 0.61 |
| CUL3 | Cullin 3 | A component of E3 ubiquitin ligase complexes, which regulate protein degradation. Its loss may stabilize pro-survival proteins. | 0.58 |
Signaling Pathways and Experimental Workflow
ERα Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical ERα signaling pathway and the point of inhibition by this compound. In the absence of this compound, estrogen binding to ERα leads to its dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) in the promoters of target genes, driving cell proliferation. This compound covalently binds to C530 in the ligand-binding domain, locking ERα in an inactive conformation and preventing the recruitment of co-activators, thus blocking downstream signaling.
Caption: ERα signaling pathway and covalent inhibition by this compound.
CRISPR Screen Experimental Workflow
The diagram below outlines the key steps of a pooled CRISPR-Cas9 knockout screen to identify genes conferring resistance to this compound.
Caption: Workflow for a pooled CRISPR-Cas9 resistance screen.
Experimental Protocols
Protocol 1: Lentiviral Production of sgRNA Library
-
Cell Seeding: On Day 0, seed HEK293T cells in 15-cm plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: On Day 1, co-transfect the HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Virus Collection: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Virus Concentration: Pool the collected supernatant, centrifuge to pellet cell debris, and filter through a 0.45-µm filter. Concentrate the virus if necessary using ultracentrifugation or a commercially available concentration reagent.
-
Titration: Determine the viral titer by transducing the target cancer cell line with serial dilutions of the virus and measuring the percentage of infected cells (e.g., by flow cytometry if the vector contains a fluorescent marker, or by antibiotic selection).
Protocol 2: CRISPR-Cas9 Knockout Screen for this compound Resistance
-
Cell Preparation: Use an ERα-positive breast cancer cell line (e.g., MCF7, T-47D) that stably expresses Cas9. Ensure the cells are healthy and in the logarithmic growth phase.
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. Perform the transduction at a scale that maintains a library representation of at least 500 cells per sgRNA.
-
Antibiotic Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. Maintain the selection for 7-10 days, or until a non-transduced control plate shows complete cell death.
-
Initial Cell Harvest (T0): After antibiotic selection, harvest a representative population of cells to serve as the baseline (T0) for sgRNA abundance.
-
Drug Treatment: Split the remaining cell population into two arms:
-
Control Arm: Treat with vehicle (DMSO).
-
Treatment Arm: Treat with this compound at a pre-determined concentration that inhibits the growth of ~80% of the cells (IC80).
-
-
Long-Term Culture: Culture both arms for 14-21 days, passaging the cells as needed while maintaining a library representation of at least 500 cells per sgRNA at each passage. Replenish the media with fresh vehicle or this compound every 2-3 days.
-
Final Cell Harvest: At the end of the culture period, harvest the cells from both the control and treatment arms.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, control, and this compound-treated cell pellets.
-
sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using two-step PCR to add sequencing adapters and barcodes. Purify the PCR products and quantify the library. Perform next-generation sequencing (NGS) on a suitable platform.
-
Data Analysis:
-
Demultiplex the sequencing reads and align them to the sgRNA library to obtain read counts for each sgRNA.
-
Use a bioinformatics tool such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the T0 and control populations.
-
Perform gene-level analysis to identify candidate resistance genes.
-
Conclusion
This application note provides a comprehensive framework for utilizing a CRISPR-Cas9 screen to identify and characterize mechanisms of resistance to the covalent ERα antagonist this compound. The identification of genes whose loss confers resistance will provide critical insights into the vulnerabilities of this therapeutic agent and will guide the rational design of combination therapies to improve clinical outcomes for patients with ERα-positive breast cancer. The provided protocols and data serve as a valuable resource for researchers embarking on functional genomic screens in the context of drug discovery and development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. High-content CRISPR screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-content CRISPR screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Molecular Mechanisms of Endocrine Resistance in Estrogen-Receptor-Positive Breast Cancer [frontiersin.org]
- 10. Mechanisms of Resistance to Endocrine Therapy in Breast Cancer: Focus on Signaling Pathways, miRNAs and Genetically Based Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abrogating endocrine resistance by targeting ERα and PI3K in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry protocol for confirming H3B-5942 covalent binding
Application Note and Protocols
Topic: Mass Spectrometry Protocol for Confirming H3B-5942 Covalent Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant potential in the treatment of breast cancer, including endocrine-resistant forms.[1][2][3][4] It functions by forming an irreversible covalent bond with a specific cysteine residue within the ligand-binding domain of Estrogen Receptor Alpha (ERα).[1] This covalent modification leads to a unique antagonist conformation, effectively inhibiting the receptor's activity.
Mass spectrometry is an indispensable tool for unequivocally confirming the covalent binding of inhibitors like this compound to their protein targets. This application note provides detailed protocols for two complementary mass spectrometry-based approaches: intact protein analysis ("top-down") to confirm covalent modification and determine binding stoichiometry, and peptide mapping ("bottom-up") to precisely identify the amino acid residue targeted by this compound.
Signaling Pathway of this compound Action
This compound exerts its therapeutic effect by targeting ERα, a key driver in the majority of breast cancers. The covalent binding of this compound to Cysteine 530 (C530) in the ERα ligand-binding domain locks the receptor in an inactive state, preventing the conformational changes required for coactivator recruitment and subsequent transcription of estrogen-responsive genes. This ultimately leads to the inhibition of tumor cell proliferation.
Caption: Signaling pathway of this compound covalent modification of ERα.
Experimental Workflow
The overall experimental workflow for confirming the covalent binding of this compound to ERα involves several key stages, from sample preparation to data analysis. This process is designed to provide robust and comprehensive evidence of the covalent interaction.
Caption: Overall experimental workflow for mass spectrometry analysis.
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry
This protocol is designed to confirm the covalent binding of this compound to ERα by detecting the expected mass increase in the intact protein.
Materials:
-
Recombinant human ERα Ligand Binding Domain (LBD), wild-type (WT)
-
Recombinant human ERα LBD, C530S mutant (for control)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, 1 mM TCEP
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Protein Preparation: Dilute the ERα LBD (WT and C530S mutant) to a final concentration of 2 µM in the assay buffer.
-
Incubation:
-
In separate microcentrifuge tubes, mix the ERα LBD (WT or C530S) with a 2-fold molar excess of this compound (final concentration 4 µM).
-
For the control, add an equivalent volume of DMSO to the protein solution.
-
Incubate the reactions overnight at 4°C to ensure complete binding.
-
-
Sample Desalting: Prior to MS analysis, desalt the protein samples using a C4 ZipTip or equivalent solid-phase extraction method. Elute the protein in a solution of 50% acetonitrile, 0.1% formic acid.
-
LC-MS Analysis:
-
Inject the desalted sample onto a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF) coupled to a liquid chromatography system.
-
Use a C4 column for protein separation.
-
Acquire data in positive ion mode over a mass range of m/z 500-4000.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
-
Compare the mass of the this compound-treated ERα with the DMSO-treated control. A mass shift corresponding to the molecular weight of this compound confirms covalent binding.
-
Analyze the C530S mutant sample to confirm that the binding is specific to the C530 residue.
-
Protocol 2: Peptide Mapping Analysis
This protocol aims to identify the specific site of covalent modification by this compound on ERα.
Materials:
-
Samples from Protocol 1 (post-incubation)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
To the incubated protein samples, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the samples to room temperature and add IAM to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.
-
-
Proteolytic Digestion:
-
Dilute the samples with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the reaction.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a nano-LC system coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a C18 analytical column with a gradient of acetonitrile in 0.1% formic acid.
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring MS1 scans in the Orbitrap and MS2 scans for the most abundant precursor ions.
-
-
Data Analysis:
-
Search the raw data against a human protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Specify the variable modification corresponding to the mass of this compound on cysteine residues.
-
Identify the peptide containing the C530 residue and confirm its modification with this compound by manual inspection of the MS/MS spectrum.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Intact Protein Mass Analysis of ERα LBD
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | % Modification |
| ERα LBD (WT) + DMSO | 29,500.0 | 29,500.5 | - | 0% |
| ERα LBD (WT) + this compound | 30,050.0 | 30,051.2 | +550.7 | >95% |
| ERα LBD (C530S) + this compound | 29,484.0 | 29,484.3 | +0.3 | 0% |
Note: Expected masses are hypothetical and should be calculated based on the specific ERα construct and the molecular weight of this compound.
Table 2: Peptide Mapping Results for this compound Modified ERα
| Peptide Sequence | Modification Site | Precursor m/z (Modified) | Search Engine Score |
| LVVVGACGVGK | Cys530 | 675.3456 | 120 |
Note: The peptide sequence and m/z are examples and will depend on the actual protein sequence and charge state.
Logical Diagram for Covalent Adduct Detection
The principle behind mass spectrometry-based confirmation of covalent binding relies on the detection of a specific mass addition to the target protein or peptide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
H3B-5942: Application in Patient-Derived Organoid Cultures for Preclinical Evaluation in ER-Positive Breast Cancer
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-5942 is a potent and selective, irreversible covalent antagonist of Estrogen Receptor Alpha (ERα). It effectively inactivates both wild-type (WT) and mutant forms of ERα by specifically targeting the cysteine 530 residue within the receptor's ligand-binding domain.[1][2] This unique mechanism of action distinguishes this compound from other ERα antagonists like selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs).[3][4] By covalently binding to ERα, this compound induces a unique antagonist conformation, leading to the blockage of ERα-dependent transcription and potent anti-proliferative activity in ERα-positive breast cancer models.[3] Patient-derived organoids (PDOs) have emerged as a robust preclinical model, closely recapitulating the biology and therapeutic responses of individual patient tumors. This document provides detailed protocols for the application of this compound in breast cancer PDO cultures to assess its therapeutic potential in a patient-relevant setting.
Mechanism of Action of this compound
Estrogen receptor-positive (ER+) breast cancer is heavily reliant on the ERα signaling pathway for growth and proliferation. Upon binding to its ligand, estradiol (B170435) (E2), ERα translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, driving the transcription of genes involved in cell cycle progression and survival. This compound acts as a covalent antagonist to this pathway.
Key features of this compound's mechanism of action include:
-
Covalent and Irreversible Binding: this compound forms a covalent bond with the Cys530 residue of ERα, leading to its irreversible inactivation.
-
Activity Against Wild-Type and Mutant ERα: It demonstrates potent activity against both wild-type ERα and clinically relevant activating mutants, such as Y537S and D538G, which are common mechanisms of resistance to standard endocrine therapies.
-
Unique Antagonist Conformation: The binding of this compound induces a distinct conformational change in ERα that is different from that induced by SERMs or SERDs.
-
Inhibition of ERα-Mediated Transcription: By locking ERα in an inactive state, this compound effectively blocks the transcription of downstream target genes, such as GREB1.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the reported in vitro activity of this compound in various breast cancer cell line models.
Table 1: Binding Affinity of this compound
| Target | K_i_ (nM) |
| ERα WT | 1 |
| ERα Y537S | 0.41 |
Data sourced from MedchemExpress and Selleck Chemicals.
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | ERα Status | GI_50_ (nM) |
| MCF7-Parental | WT | 0.5 |
| MCF7-LTED-ERα | WT | 2 |
| MCF7-LTED-ERα | Y537C | 30 |
GI_50_ (Growth Inhibition 50) values represent the concentration of this compound required to inhibit cell proliferation by 50%. LTED (Long-Term Estrogen Deprivation) models represent a form of acquired resistance. Data sourced from Selleck Chemicals.
Experimental Protocols
This section provides a detailed methodology for the establishment of breast cancer PDOs and subsequent drug response evaluation with this compound.
Protocol 1: Establishment of Patient-Derived Organoids from Breast Cancer Tissue
This protocol is adapted from established methods for generating breast cancer organoids.
Materials:
-
Fresh breast tumor tissue obtained from surgical resection or biopsy
-
Tissue Transport Medium (e.g., RPMI 1640 with antibiotics)
-
Digestion Buffer (e.g., Collagenase/Hyaluronidase mixture)
-
Advanced DMEM/F12
-
Matrigel® Basement Membrane Matrix
-
Breast Cancer Organoid Medium (BTOM-ER for ER+ tumors)
-
ROCK inhibitor (e.g., Y-27632)
-
Sterile cell culture plates, tubes, and pipettes
Procedure:
-
Tissue Collection and Transport:
-
Collect fresh tumor tissue in a sterile container with Tissue Transport Medium on ice.
-
Process the tissue within 2-4 hours of collection.
-
-
Tissue Dissociation:
-
Wash the tissue multiple times with cold PBS to remove any contaminants.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue to a tube containing Digestion Buffer and incubate at 37°C with agitation for 1-2 hours, or until the tissue is dissociated into small cell clusters.
-
Neutralize the digestion enzyme with an equal volume of Advanced DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells and wash twice with cold PBS.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a small volume of Breast Cancer Organoid Medium.
-
Mix the cell suspension with Matrigel® at a 1:1 ratio on ice.
-
Dispense 50 µL domes of the cell-Matrigel® mixture into the center of pre-warmed 24-well plates.
-
Incubate the plate at 37°C for 20-30 minutes to allow the Matrigel® to solidify.
-
Carefully add 500 µL of pre-warmed Breast Cancer Organoid Medium supplemented with ROCK inhibitor to each well.
-
-
Organoid Culture and Maintenance:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
Monitor organoid growth using a brightfield microscope. Organoids should be ready for passaging or drug screening within 7-14 days.
-
Protocol 2: Drug Response Assessment of this compound in Breast Cancer PDOs
This protocol outlines the procedure for evaluating the efficacy of this compound in established PDO cultures.
Materials:
-
Established breast cancer PDO cultures
-
Cell Recovery Solution (e.g., Corning® Cell Recovery Solution)
-
This compound stock solution (in DMSO)
-
Breast Cancer Organoid Medium
-
384-well clear-bottom plates
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Organoid Dissociation and Plating:
-
Harvest established PDOs from Matrigel® domes by incubating with Cell Recovery Solution on ice for 30-60 minutes.
-
Mechanically dissociate the recovered organoids into small fragments or single cells by gentle pipetting.
-
Perform a cell count and viability assessment.
-
Resuspend the organoid fragments/cells in Breast Cancer Organoid Medium and mix with Matrigel® as described in Protocol 1, Step 3.
-
Plate 10 µL of the organoid-Matrigel® suspension into each well of a 384-well plate.
-
Allow the Matrigel® to solidify at 37°C for 15-20 minutes.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in Breast Cancer Organoid Medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Add 40 µL of the medium containing the appropriate concentration of this compound or vehicle control to each well.
-
-
Incubation and Viability Assessment:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days.
-
Assess cell viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions. This assay measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells.
-
Plot the dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) values for this compound for each PDO line.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound mechanism of action in the ERα signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for this compound drug screening in PDOs.
References
Troubleshooting & Optimization
H3B-5942 solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of H3B-5942, including troubleshooting advice and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a selective, irreversible, and orally active covalent antagonist of the estrogen receptor (ERα).[1][2] It inactivates both wild-type and mutant forms of ERα by targeting the cysteine 530 residue.[2][3][4] This binding induces a unique antagonist conformation in ERα, leading to the blockage of ERα-dependent transcription in breast cancer cells and a reduction in the expression of ERα target genes like GREB1.
Q2: What are the recommended solvents for dissolving this compound?
A2: The recommended solvent for creating stock solutions of this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO). It is also soluble in Ethanol to a lesser extent and is considered insoluble in water.
Q3: Are there any specific storage conditions for this compound solutions?
A3: Yes, proper storage is crucial to maintain the stability and activity of this compound. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).
Solubility Data
The following table summarizes the solubility of this compound in various solvents. Please note that solubility can be affected by factors such as temperature, pH, and the purity of the solvent.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 83.33 - 99 | 168.47 - 200.14 | Ultrasonic treatment may be needed. Use of fresh, anhydrous DMSO is highly recommended as hygroscopic DMSO can significantly decrease solubility. |
| Ethanol | 13 | Not Specified | |
| Water | Insoluble | Insoluble |
Troubleshooting Guide
Q1: My this compound powder is not dissolving in DMSO, what should I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, please follow these steps:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous (moisture-free) DMSO. Old or improperly stored DMSO can absorb moisture, which significantly reduces the solubility of this compound.
-
Gentle Warming: Warm the solution gently to 37°C. Do not overheat, as it may degrade the compound.
-
Sonication: Use an ultrasonic bath to aid dissolution. This can help break up any clumps of powder and increase the surface area for the solvent to act upon.
-
Increase Solvent Volume: If the concentration is high, try adding more DMSO to dilute the solution.
Q2: The this compound solution precipitated after being stored. Can I still use it?
A2: Precipitation upon storage, especially after refrigeration, can occur. To redissolve the compound, gently warm the vial to 37°C and vortex or sonicate until the solution is clear. Before use, visually inspect the solution to ensure no crystals are present. If precipitation persists, it may indicate that the compound has exceeded its solubility limit at that temperature.
Q3: I observed precipitation when diluting my DMSO stock solution with aqueous media. How can I prevent this?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To minimize precipitation:
-
Use a Surfactant: For in vivo preparations, formulations often include surfactants like Tween-80 or PEG300 to maintain solubility.
-
Stepwise Dilution: Perform serial dilutions, gradually decreasing the concentration of DMSO.
-
Vortexing During Dilution: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing to ensure rapid mixing.
-
Work at Room Temperature: Ensure both the stock solution and the aqueous buffer are at room temperature.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder (Molecular Weight: 494.63 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution, you will need 4.946 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of fresh, anhydrous DMSO. c. Vortex the tube for 1-2 minutes to mix. d. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. e. Visually inspect the solution to ensure it is clear and free of particulates. f. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. g. Store the aliquots at -80°C.
Visualizations
Caption: Mechanism of this compound as an ERα antagonist.
Caption: Experimental workflow for dissolving this compound.
References
Technical Support Center: Optimizing H3B-5942 Concentration for Antiproliferative Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing H3B-5942 in antiproliferative assays. The information is tailored to scientists and drug development professionals to help ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective estrogen receptor covalent antagonist (SERCA). It functions as a selective and irreversible antagonist of both wild-type (WT) and mutant estrogen receptor alpha (ERα).[1][2][3] this compound covalently binds to a specific cysteine residue (C530) within the ligand-binding domain of ERα.[4] This irreversible binding locks the receptor in a unique antagonistic conformation, which is distinct from that induced by selective estrogen receptor modulators (SERMs) or selective estrogen receptor downregulators (SERDs).[3][4] This mechanism effectively inhibits ERα-dependent transcription and suppresses the proliferation of ERα-positive breast cancer cells.[3]
Q2: What are the reported GI50 values for this compound in different breast cancer cell lines?
A2: The antiproliferative activity of this compound is potent and varies across different breast cancer cell lines, particularly those with different ERα mutation statuses. The GI50 (concentration for 50% growth inhibition) values from a 6-day treatment are summarized in the table below.
| Cell Line | ERα Status | This compound GI50 (nM) |
| MCF7-Parental | WT | 0.5 |
| MCF7-LTED-ERαWT | WT | 2 |
| MCF7-LTED-ERαY537C | Y537C Mutant | 30 |
| PDX-ERαY537S/WT | Y537S/WT Mutant | Not explicitly stated, but potent activity demonstrated. |
(Data sourced from multiple studies)[1][5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO, with a reported solubility of 99 mg/mL (200.14 mM).[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[1]
Q4: How does the covalent binding mechanism of this compound affect experimental design?
A4: The irreversible covalent binding of this compound results in time-dependent inhibition.[6][7] This means that the inhibitory effect will increase with longer incubation times as more of the target receptors become covalently bound. Therefore, it is crucial to consider the incubation time as a key variable in your experimental design. A 6-day treatment period has been used to determine the GI50 values in several studies.[5] When comparing the potency of this compound with non-covalent inhibitors, it is important to use consistent and sufficiently long incubation times to allow for the full effect of covalent binding to be observed.
Troubleshooting Guides
Problem 1: Higher than expected GI50 values or low potency.
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time: | Due to its covalent mechanism, this compound exhibits time-dependent inhibition. Shorter incubation times may not be sufficient to achieve maximal target engagement and antiproliferative effect. It is recommended to perform a time-course experiment (e.g., 24, 48, 72, 96, and 144 hours) to determine the optimal treatment duration for your specific cell line.[8] |
| Compound Instability: | This compound, like any chemical compound, can degrade over time, especially when diluted in culture media for extended periods. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted compound in aqueous solutions for long durations. |
| High Serum Concentration: | Serum proteins, particularly albumin, can bind to small molecule inhibitors, reducing their free concentration and apparent potency.[9] If you are observing lower than expected activity, consider reducing the serum concentration in your culture medium (e.g., from 10% to 5% or 2% FBS). However, ensure that the reduced serum concentration does not adversely affect the health and proliferation of your cells. Always report the serum concentration used in your experiments. |
| Cell Seeding Density: | An inappropriate cell seeding density can affect the outcome of antiproliferative assays. If the cell density is too high, the compound may not be able to exert its full effect. Conversely, if the density is too low, the cells may not proliferate optimally. It is crucial to determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase during the experiment. |
Problem 2: High variability between replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding: | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and a consistent pipetting technique. Consider using a multi-channel pipette for adding cells and reagents to minimize well-to-well variability. |
| Edge Effects: | The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium. |
| Compound Precipitation: | Although this compound is soluble in DMSO, it may precipitate when diluted in aqueous culture media, especially at higher concentrations. Visually inspect your diluted compound solutions and the wells of your culture plates under a microscope for any signs of precipitation. If precipitation is observed, you may need to adjust the final DMSO concentration or consider using a lower top concentration of this compound. |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for assessing the antiproliferative effects of this compound.
-
Cell Seeding:
-
Trypsinize and count cells, ensuring viability is >90%.
-
Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 6 days).
-
-
Assay Procedure:
-
Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the GI50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for an antiproliferative assay.
Caption: Troubleshooting decision tree for unexpected GI50 values.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting H3B-5942 instability in long-term experiments
Welcome to the technical support center for H3B-5942. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues encountered during long-term experiments with this selective estrogen receptor covalent antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to two years or at -20°C for one year.[1][2] For in vivo experiments, it is recommended to prepare fresh solutions daily.[2]
Q2: I am observing a decrease in this compound efficacy over several days in my cell culture experiment. What could be the cause?
A2: A decline in efficacy during long-term experiments can be attributed to several factors. One primary reason could be the degradation of the compound in the cell culture medium at 37°C. Additionally, as this compound is a covalent inhibitor, its reactive Michael acceptor group could potentially interact with components in the culture medium, such as serum proteins or free thiols, reducing its availability to bind to its target, ERα. It is also possible that the target cells are metabolizing the compound over time.
Q3: My this compound solution appears cloudy or shows precipitation upon dilution in my aqueous culture medium. What should I do?
A3: this compound is insoluble in water.[1] Precipitation upon dilution into aqueous media is a common issue. To avoid this, ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is kept low (typically below 0.5%) and that the compound is added to the medium with vigorous mixing. Preparing intermediate dilutions in a co-solvent system may also be beneficial. For in vivo studies, specific formulations such as a homogeneous suspension in CMC-Na or a clear solution with DMSO, PEG300, and Tween 80 are recommended.[1]
Q4: How does the covalent binding mechanism of this compound relate to its stability and long-term effects?
A4: this compound is a selective estrogen receptor covalent antagonist (SERCA) that irreversibly binds to cysteine 530 (Cys530) in the ligand-binding domain of both wild-type and mutant estrogen receptor alpha (ERα). This covalent and irreversible binding leads to a long residence time of the drug on its target. The potency of this compound is critically dependent on this covalent engagement. Therefore, any instability that compromises the integrity of the Michael acceptor will reduce its efficacy. The long-lasting effect of the covalent binding can be advantageous in some experimental designs, but it also means that washout experiments to study the reversal of its effects are not feasible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced Activity in Long-Term Cultures | Compound degradation in media at 37°C. | Replenish the media with fresh this compound every 24-48 hours. Perform a time-course experiment to determine the rate of activity loss. |
| Reaction with media components (e.g., serum). | Test the stability of this compound in your specific cell culture medium with and without serum. Consider using serum-free or low-serum media if compatible with your cell line. | |
| Cellular metabolism of the compound. | Use a higher initial concentration if cytotoxicity is not a concern. Analyze cell lysates and culture supernatant over time by LC-MS to quantify the compound and its potential metabolites. | |
| Precipitation in Aqueous Media | Poor aqueous solubility. | Ensure the final DMSO concentration is below the toxicity threshold for your cells (typically <0.5%). Add this compound to the media while vortexing. Consider using a formulation with solubilizing agents for in vivo studies. |
| Inconsistent Results Between Experiments | Inconsistent compound concentration due to precipitation or adsorption to plastics. | Visually inspect for precipitation before adding to cells. Use low-protein binding plastics for preparing and storing solutions. Prepare fresh dilutions from a concentrated stock for each experiment. |
| Degradation of stock solution. | Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term storage. Periodically check the purity of the stock solution by HPLC. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 1 µM in the cell culture medium.
-
Aliquot the solution into sterile tubes for each time point (e.g., 0, 2, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At each time point, remove an aliquot and immediately store it at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Signaling Pathways and Workflows
References
How to minimize H3B-5942 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with H3B-5942 in animal studies. Given that detailed preclinical toxicology data for this compound is not extensively published, this guidance is based on the known pharmacology of this compound as a selective estrogen receptor covalent antagonist (SERCA) and the observed toxicities of other well-characterized estrogen receptor antagonists, such as tamoxifen (B1202) and fulvestrant.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound is a selective, irreversible, and orally active estrogen receptor (ER) covalent antagonist. It inactivates both wild-type and mutant ERα by targeting a specific cysteine residue (Cys530). This covalent binding enforces a unique antagonist conformation, inhibiting ERα-dependent transcription, which is crucial for the growth of many breast cancers.[1][2][3] |
| What are the expected on-target effects of this compound in animal models? | As an ER antagonist, this compound is expected to have effects on hormone-sensitive tissues. Based on preclinical studies of other ER antagonists like tamoxifen and fulvestrant, these can include atrophy of the uterus, cervix, and vagina.[4] Researchers should monitor for these changes as indicators of target engagement. |
| Is there any information on the general tolerability of this compound in animal studies? | Published preclinical studies on this compound and its successor, H3B-6545, have generally reported that the compounds were well-tolerated in xenograft models.[5] However, specific dose-limiting toxicities and a detailed safety profile for this compound are not extensively detailed in publicly available literature. |
| What is the difference between this compound and its successor, H3B-6545? | H3B-6545 was developed to have improved properties and to potentially overcome resistance mechanisms that might arise with this compound, such as mutations in the Cys530 target.[6][7] |
Troubleshooting Guides
This section provides guidance on potential issues that may be encountered during in vivo studies with this compound, with suggested mitigation strategies based on experience with other endocrine therapies.
Issue 1: Body Weight Loss in Study Animals
Potential Cause: Suppression of body weight gain is a known pharmacologic effect of some antiestrogen (B12405530) compounds and may not necessarily be a sign of toxicity.[8] It can be related to the intended antiestrogenic activity of the compound.
Mitigation Strategies:
-
Dose Optimization: If significant weight loss is observed, consider if the dose of this compound can be optimized. Determine the minimal effective dose for tumor growth inhibition to minimize off-target or exaggerated pharmacologic effects.
-
Dietary Supplementation: Provide palatable, high-calorie dietary supplements to help maintain body weight.
-
Close Monitoring: Implement daily body weight monitoring. A common threshold for intervention or study endpoint is a 15-20% loss of initial body weight.[9]
Issue 2: Altered Liver Enzyme Levels
Potential Cause: The liver is a key site of metabolism for many drugs, and alterations in liver enzymes can be indicative of hepatotoxicity. While specific data for this compound is limited, other endocrine agents have been associated with changes in liver function.[10]
Mitigation Strategies:
-
Baseline and In-life Monitoring: Establish baseline liver enzyme levels (e.g., ALT, AST) before study initiation and monitor these parameters at regular intervals throughout the study.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver to identify any microscopic changes.
-
Dose Adjustment: If liver enzyme elevations are dose-dependent, consider reducing the dose of this compound.
Issue 3: Effects on Reproductive Tissues
Potential Cause: As a potent ER antagonist, this compound is expected to have significant effects on estrogen-sensitive reproductive tissues.
Mitigation Strategies:
-
Thorough Pathological Assessment: At necropsy, carefully examine and weigh reproductive organs (uterus, ovaries, vagina).
-
Histopathology: Conduct detailed histopathological analysis of these tissues to characterize the antiestrogenic effects. These on-target effects are generally expected and can serve as a pharmacodynamic marker of drug activity.
Quantitative Data Summary
The following tables summarize preclinical toxicology data for the well-established ER antagonists, tamoxifen and fulvestrant, which can serve as a reference for researchers working with this compound.
Table 1: Summary of Preclinical Toxicology Findings for Tamoxifen in Rats
| Parameter | Observation | Reference |
| Body Weight | Marked reduction in body weight gain at 200 µg/kg/day. | [11] |
| Clinical Pathology | No biologically significant effects on clinical pathology parameters at doses up to 60 µg/kg/day. | [10] |
| Microscopic Pathology | Mucous cell hypertrophy in the cervix and vagina. | [10] |
| Maximum Tolerated Dose (MTD) | 200 µg/kg/day considered the MTD in a 28-day study. | [11] |
| No Observed Adverse Effect Level (NOAEL) | 5 µg/kg/day in males. | [11] |
Table 2: Summary of Preclinical Toxicology Findings for Fulvestrant
| Species | Duration of Study | Key Findings | Reference |
| Rats | Up to 6 months | Atrophy of the uterus, cervix, and vagina. | [4] |
| Dogs | Up to 12 months | Atrophy of the uterus, cervix, and vagina. | [4] |
| Rodents | Acute (single dose) | Minimal toxicity other than antiestrogenic effects. | [4] |
Experimental Protocols
Protocol 1: General In Vivo Dosing and Monitoring for this compound
This protocol is a general guideline and should be adapted based on the specific experimental design.
-
Animal Model: Use appropriate xenograft or patient-derived xenograft (PDX) models with ER-positive tumors.
-
Housing: House animals in a controlled environment with a standard light-dark cycle, temperature, and humidity.
-
Formulation and Dosing:
-
Formulate this compound for oral gavage. A common vehicle is 0.5% methylcellulose (B11928114) in water.
-
Administer this compound once daily by oral gavage. Dose volumes should be based on the most recent body weight.
-
-
Monitoring:
-
Measure tumor dimensions and body weight at least twice weekly.
-
Conduct daily clinical observations to assess the overall health of the animals. Note any changes in posture, activity, or grooming.
-
For more detailed toxicity assessments, collect blood samples for hematology and clinical chemistry analysis at baseline and at specified time points.
-
-
Endpoint: Euthanize animals when tumors reach a predetermined size, if there is a significant decline in body weight (e.g., >20%), or if there are signs of severe distress.
-
Necropsy and Tissue Collection: At the end of the study, perform a full necropsy. Collect tumors and key organs (liver, reproductive tract, etc.) for histopathological analysis.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism and experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iitri.org [iitri.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Subchronic toxicity and toxicogenomic evaluation of tamoxifen citrate + bexarotene in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tamoxifen: 28-day oral toxicity study in the rat based on the Enhanced OECD Test Guideline 407 to detect endocrine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
H3B-5942 Technical Support Center: Troubleshooting Unexpected Experimental Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with H3B-5942, a selective estrogen receptor covalent antagonist (SERCA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our FAQs and troubleshooting guides are designed to address common and unexpected experimental outcomes in a direct question-and-answer format.
Q1: We are observing lower-than-expected potency (higher GI50 values) of this compound in our cell proliferation assays compared to published data.
A1: Several factors could contribute to this discrepancy. Please consider the following:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines (e.g., MCF7) are authenticated and within a low passage number. Genetic drift in cell lines can alter their sensitivity to drugs.
-
Estrogen Deprivation Conditions: For experiments in estrogen-deprived conditions, ensure that phenol (B47542) red-free media and charcoal-stripped serum are used to minimize background estrogenic activity.
-
Presence of ERα Mutations: The potency of this compound can vary between wild-type (WT) and mutant ERα cell lines.[1][2] Confirm the ERα status of your cell lines. For example, MCF7-LTED-ERαY537C cells are known to be less sensitive than MCF7-Parental cells.[1][2]
-
Covalent Binding Target: this compound's mechanism relies on covalent binding to Cysteine 530 (C530) of the estrogen receptor alpha (ERα).[3] While not a common in vitro issue, consider the theoretical possibility of C530 mutations in your cell line, which could confer resistance.
-
Assay Duration: Ensure the treatment duration is sufficient for this compound to exert its effects. A 6-day treatment is a common endpoint for assessing antiproliferative activity.
Q2: We are not observing the expected decrease in ERα target gene expression (e.g., GREB1, TFF1) after this compound treatment.
A2: This could be related to the experimental setup or the specific cellular context.
-
Treatment Concentration and Duration: Verify that the concentration of this compound is appropriate and the treatment duration is adequate. A dose-dependent decrease in GREB1 expression is expected.
-
Estrogen Stimulation: In some cell lines, the effect of this compound on ER-mediated transcription is more pronounced in the presence of estradiol (B170435) (E2). For instance, in MCF7-LTED-ERαWT cells, this compound may slightly increase ER-mediated transcription in the absence of E2.
-
Cellular Context: The transcriptional output of ERα can be influenced by other signaling pathways. Crosstalk between ERα and pathways like PI3K-AKT-mTOR and MAPK can modulate gene expression.
Q3: We are seeing unexpected agonistic activity of this compound in our endometrial cancer cell line models.
A3: This is a known characteristic of this compound. While it acts as an antagonist in breast cancer models, it can exhibit partial agonist activity in the uterus and endometrial carcinoma cells, similar to Selective Estrogen Receptor Modulators (SERMs) like tamoxifen. This is due to the differential regulation of a subset of target genes in this specific cellular context.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, preclinical data suggests that the potency of this compound can be enhanced when used in combination with CDK4/6 inhibitors or mTOR inhibitors in both ERαWT and ERαMUT cell lines and tumor models.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | ERα WT | ERα Y537S | Reference |
| Ki | 1 nM | 0.41 nM |
Table 2: Antiproliferative Activity (GI50) of this compound in Different Cell Lines
| Cell Line | ERα Status | GI50 (nM) | Reference |
| MCF7-Parental | WT | 0.5 | |
| MCF7-LTED-ERαWT | WT | 2 | |
| MCF7-LTED-ERαY537C | Mutant | 30 |
Experimental Protocols
1. Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in the appropriate growth medium. Allow cells to adhere for 24 hours.
-
Estrogen Deprivation (if applicable): For experiments requiring estrogen-deprived conditions, switch the medium to phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 48-72 hours prior to treatment.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compound to the cells and incubate for 6 days.
-
Cell Viability Measurement: On day 6, equilibrate the plates to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Luminescence Reading: Measure luminescence using a plate reader.
-
Data Analysis: Calculate GI50 values by fitting the data to a dose-response curve using appropriate software.
2. Western Blot for ERα Expression
-
Cell Lysis: Treat cells with varying doses of this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against ERα overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH to normalize for protein loading.
3. Quantitative RT-PCR for ERα Target Gene Expression
-
RNA Extraction: Treat cells with this compound for the desired time. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the target gene (e.g., GREB1, TFF1) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
Technical Support Center: Enhancing H3B-5942 Efficacy in Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of H3B-5942 in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective estrogen receptor covalent antagonist (SERCA). It irreversibly binds to cysteine 530 (Cys530) in the ligand-binding domain of both wild-type (WT) and mutant estrogen receptor alpha (ERα).[1][2] This covalent modification locks ERα in a transcriptionally repressive conformation, effectively blocking its function.[1][2]
Q2: Which combination partners are recommended for use with this compound?
Preclinical studies have demonstrated that the potency of this compound can be significantly enhanced when used in combination with CDK4/6 inhibitors (e.g., palbociclib) or mTOR inhibitors.[3][4] This suggests a potential synergistic effect in ERα-positive breast cancer models.[3][4]
Q3: In which cell lines has this compound shown efficacy?
This compound has demonstrated potent anti-proliferative activity in a variety of ERα-positive breast cancer cell lines, including those with wild-type ERα and those harboring common resistance mutations.[1][5] Efficacy has been observed in cell lines such as MCF7-Parental, MCF7-LTED-ERαWT, and MCF7-LTED-ERαY537C.[1][2]
Q4: What is a potential mechanism of resistance to this compound?
Given that this compound's efficacy is critically dependent on its covalent binding to Cys530 of ERα, mutations in this cysteine residue could potentially confer resistance to the drug.[6]
Troubleshooting Guides
Issue 1: Suboptimal or No Observed Synergy with a Combination Partner
Question: I am not observing the expected synergistic effect when combining this compound with a CDK4/6 inhibitor in my cell-based assay. What could be the issue?
Possible Causes and Solutions:
-
Incorrect Dosing and Scheduling: Synergy is often dependent on the specific concentrations and ratios of the combined drugs. It is crucial to perform a dose-matrix experiment to identify the optimal concentrations for synergy.
-
Cell Line Specificity: The synergistic effect may be cell-line dependent. Ensure that the chosen cell line expresses the targets of both drugs (e.g., ERα and is sensitive to CDK4/6 inhibition).
-
Assay Duration: The incubation time for the combination treatment may not be optimal for observing a synergistic effect on cell viability. Consider extending the duration of the assay (e.g., from 3 to 6 days).
-
Assay Readout: Ensure the chosen assay (e.g., CellTiter-Glo) is sensitive enough to detect changes in cell viability and that the readout is not confounded by the mechanism of action of the drugs.
-
Data Analysis: The method used to calculate synergy (e.g., Loewe additivity, Bliss independence) can influence the interpretation of the results.[7] Ensure you are using an appropriate model for your experimental design.
Issue 2: High Variability in Cell Viability Assay Results
Question: My cell viability assay results with this compound are inconsistent and show high well-to-well variability. How can I improve my assay?
Possible Causes and Solutions:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating to avoid clumps and ensure an even distribution of cells in each well.
-
Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental samples.
-
Incomplete Cell Lysis: For assays like CellTiter-Glo, ensure thorough mixing after adding the reagent to achieve complete cell lysis and release of ATP.
-
Reagent Instability: Prepare fresh dilutions of this compound and the combination partner for each experiment. Ensure proper storage of stock solutions to prevent degradation.
-
Suboptimal Incubation Times: Allow plates to equilibrate to room temperature before adding reagents and before reading luminescence to ensure a stable signal.[8][9]
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound in ERα+ Breast Cancer Cell Lines
| Cell Line | ERα Status | GI50 (nmol/L) |
| MCF7-Parental | Wild-Type | 0.5[1] |
| MCF7-LTED-ERαWT | Wild-Type | 2[1] |
| MCF7-LTED-ERαY537C | Mutant | 30[1] |
GI50: Concentration for 50% of maximal inhibition of cell proliferation.
Table 2: In Vivo Antitumor Activity of this compound in Combination with Palbociclib
| Xenograft Model | Treatment Group | Mean Tumor Volume (TV) ± SEM |
| MCF7 (ERαWT) | This compound + Palbociclib | Significantly lower than single agents[7] |
| ST941 (ERαY537S/WT) | This compound + Palbociclib | Significantly lower than single agents[7] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
Objective: To quantify the number of viable cells in culture following treatment with this compound as a single agent or in combination.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include control wells with medium only for background luminescence.
-
Compound Treatment: Add this compound and/or the combination partner at various concentrations to the designated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6 days) under standard cell culture conditions.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[9] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Protocol 2: Western Blotting for ERα Pathway Modulation
Objective: To assess the effect of this compound on ERα protein levels and the phosphorylation status of downstream targets like Retinoblastoma protein (pRb).
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-ERα, anti-p-Rb, anti-total Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or the combination partner for the desired time. Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply a chemiluminescent substrate.
-
Imaging: Capture the signal using a digital imager.
Visualizations
Caption: Mechanism of action of this compound in ERα signaling.
Caption: Experimental workflow for assessing combination therapy.
Caption: Troubleshooting workflow for synergy experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. promega.com [promega.com]
H3B-5942 degradation pathways and how to prevent them
Welcome to the technical support center for H3B-5942. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and irreversible covalent antagonist of Estrogen Receptor Alpha (ERα). It specifically targets the cysteine residue at position 530 (Cys530) within the ligand-binding pocket of both wild-type and mutant ERα.[1][2][3] This covalent bond locks the receptor in a unique antagonist conformation, which blocks ERα-dependent transcription.[2][3][4] Unlike Selective Estrogen Receptor Degraders (SERDs), this compound does not induce the degradation of the ERα protein.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations from suppliers are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions before storage.[1][2]
| Format | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[2] |
| Stock Solution in Solvent | -80°C | 1 year[2] or 2 years[1] |
| Stock Solution in Solvent | -20°C | 1 month[2] or 1 year[1] |
Q3: Is this compound effective against mutant forms of ERα?
A3: Yes, this compound is designed to be effective against both wild-type ERα (ERαWT) and clinically relevant mutant forms, such as those with Y537S, Y537N, Y537C, and D538G mutations.[4][6] Its covalent mechanism of action allows it to potently inhibit these constitutively active mutant receptors that are often responsible for acquired resistance to other endocrine therapies.[7][8]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, preclinical studies have shown that this compound can have synergistic effects when combined with CDK4/6 inhibitors (like palbociclib) or mTOR inhibitors.[1][3][8] This suggests that combination therapies may be a promising strategy to enhance its anti-tumor activity.[1][3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This could be due to several factors related to compound handling and experimental setup rather than inherent degradation of the compound under proper storage.
-
Possible Cause 1: Improper Stock Solution Preparation or Storage.
-
Prevention:
-
Use fresh, anhydrous DMSO to prepare stock solutions, as moisture can affect compound stability and solubility.[2]
-
Ensure the compound is fully dissolved. You may need to vortex or sonicate gently.
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]
-
Store aliquots at -80°C for long-term stability.
-
-
-
Possible Cause 2: Interaction with Media Components.
-
Prevention:
-
The reactive Michael acceptor in this compound's structure could potentially react with nucleophilic components in cell culture media, such as high concentrations of free thiols (e.g., from certain supplements).
-
Prepare final dilutions immediately before adding to cells.
-
Minimize the time the compound spends in media before it reaches the cells.
-
-
-
Possible Cause 3: Cell Line Variability.
-
Troubleshooting:
-
Confirm the expression and mutation status of ERα in your cell line.
-
Ensure cell lines are healthy and within a low passage number.
-
Titrate the concentration of this compound to determine the optimal GI50 for your specific cell line, as sensitivity can vary.[4]
-
-
Issue 2: Poor solubility of this compound in aqueous solutions.
-
Possible Cause: Inherent hydrophobicity of the compound.
-
Prevention & Protocol:
-
This compound is insoluble in water.[2] For in vitro experiments, high-concentration stock solutions should be prepared in DMSO.[2]
-
For in vivo studies, specific formulations are required. A common approach is to prepare a suspension in a vehicle like CMC-Na (carboxymethylcellulose sodium) or a solution using a co-solvent system such as DMSO, PEG300, and Tween 80.[2] Always add solvents individually and in the correct order as specified by the supplier.[2]
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary. d. Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -80°C.
Protocol 2: Assessing Covalent Binding of this compound to ERα via Jump Dilution Experiment
This experiment can indirectly assess the activity and irreversible nature of your this compound stock. It measures the dissociation rate of the compound from its target.
-
Principle: ERα protein is pre-incubated with a saturating concentration of this compound. The complex is then diluted significantly in the presence of a radiolabeled ligand (e.g., ³H-Estradiol). If this compound is covalently and irreversibly bound, it will not dissociate, and the radiolabeled ligand will not be able to bind. Reversible compounds will dissociate, allowing the radiolabeled ligand to bind over time.
-
Methodology: a. Incubate purified ERα protein (wild-type or mutant) with a saturating concentration of this compound (or a control compound) for a specified period (e.g., 1-2 hours) at 4°C. b. Dilute the mixture 20-fold or more into a buffer containing an excess of ³H-Estradiol. c. At various time points (e.g., 0, 2, 4, 8, 22 hours), measure the amount of bound ³H-Estradiol using a suitable method like filter binding assays. d. Expected Outcome: For this compound, the amount of bound ³H-Estradiol should remain low and constant over time, demonstrating irreversible binding.[7] In contrast, a reversible antagonist would show an increase in ³H-Estradiol binding as it dissociates.
Visualizations
Caption: Mechanism of this compound covalent antagonism of ERα.
Caption: Troubleshooting workflow for this compound experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocrine Resistance in Breast Cancer: The Role of Estrogen Receptor Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing variability in H3B-5942 experimental replicates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using H3B-5942, a selective estrogen receptor covalent antagonist. Our goal is to help you achieve consistent and reproducible experimental results by addressing common sources of variability.
I. Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its mechanism of action? this compound is a selective and irreversible estrogen receptor covalent antagonist (SERCA).[1] It inactivates both wild-type (WT) and mutant estrogen receptor alpha (ERα) by covalently binding to a specific cysteine residue, Cys530.[2][3] This binding locks ERα into a unique, transcriptionally repressive conformation, distinct from that induced by selective estrogen receptor modulators (SERMs) or downregulators (SERDs).[1][3] The result is a potent blockage of ERα-dependent gene transcription.[2]
Q2: What are the primary applications of this compound? this compound is used in preclinical research to study ERα-driven cancers, particularly breast cancer. It is effective in models expressing both wild-type ERα and mutant forms (e.g., Y537S, D538G) that confer resistance to standard endocrine therapies.[3][4] Key applications include cell proliferation assays, gene expression analysis of ERα targets, and in vivo tumor growth inhibition studies in xenograft models.[5][6]
Experimental Variability & Troubleshooting
Q3: We are observing significant variability in our GI50 values for this compound between experimental replicates. What are the common causes? High variability in cell-based assays is a common issue and can stem from multiple sources.[7] It is crucial to systematically evaluate your workflow. Key areas to investigate include:
-
Cell Line Integrity: Genetic drift, passage number, and strain differences in cell lines like MCF7 can dramatically alter experimental outcomes.[8][9]
-
Reagent Handling: Inconsistent compound storage, repeated freeze-thaw cycles, or variability in solvent concentrations can affect potency.
-
Assay Protocol: Minor deviations in cell seeding density, incubation times, or plate uniformity can introduce significant errors.[10]
-
Cell Culture Conditions: Fluctuations in media, serum batches, temperature, or CO2 levels can impact cell health and drug response.
The following troubleshooting diagram provides a logical workflow for identifying the source of variability.
Caption: A troubleshooting flowchart for diagnosing sources of experimental variability.
Q4: Can the specific strain of a cell line, like MCF7, affect this compound potency? Absolutely. Different laboratory strains of the same cell line can have significant genetic and transcriptomic differences, leading to varied drug responses.[9] For instance, studies have shown mutations and copy number variations in genes like ESR1 (the gene for ERα) and PTEN among different MCF7 strains.[8] It is critical to use authenticated cell lines from a reputable source (e.g., ATCC) and document the specific strain and passage number used in your experiments.
Q5: How does this compound affect ERα protein levels? Unlike SERDs (e.g., fulvestrant) which induce ERα degradation, this compound has been shown to elevate or stabilize ERα protein levels.[2][3] This is a key mechanistic distinction. When running Western blots, you should expect to see an increase or no change in total ERα protein, not a decrease, following this compound treatment.
II. This compound Potency Data
The following tables summarize key quantitative data for this compound from in vitro studies. These values can serve as a benchmark for your own experiments.
Table 1: In Vitro Binding Affinity (Ki)
| Target | Ki (nM) | Citation(s) |
|---|---|---|
| ERα Wild-Type | 1 | [1][2][5] |
| ERα Y537S Mutant | 0.41 |[1][2][5] |
Table 2: Anti-proliferative Activity (GI50) in Breast Cancer Cell Lines
| Cell Line | ERα Status | GI50 (nM) | Citation(s) |
|---|---|---|---|
| MCF7-Parental | Wild-Type | 0.5 | [2][5] |
| MCF7-LTED | Wild-Type | 2 | [2][5] |
| MCF7-LTED | Y537C Mutant | 30 |[2][5] |
LTED: Long-Term Estrogen Deprived, a model for acquired resistance.
III. Key Experimental Protocols & Workflows
Adherence to standardized protocols is essential for minimizing variability. Below are detailed methodologies for common assays used with this compound.
Protocol 1: Cell Proliferation (GI50) Assay
This protocol outlines the measurement of this compound's effect on cell growth using a luminescence-based cell viability reagent.
-
Cell Seeding:
-
Harvest cells at 70-80% confluency. Ensure a single-cell suspension.
-
Seed cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well).
-
Incubate for 24 hours in a 37°C, 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in your chosen cell culture medium. Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Carefully remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 6 days).[6]
-
-
Assay Readout:
-
Equilibrate the plate and a cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control wells (100% viability) and a no-cell control (0% viability).
-
Plot the normalized data against the log of the this compound concentration and fit a four-parameter dose-response curve to determine the GI50 value.
-
Caption: A typical experimental workflow for a 6-day cell proliferation (GI50) assay.
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol details how to measure changes in ERα target gene expression (e.g., GREB1) following this compound treatment.[2]
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to ~70% confluency.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24 hours).
-
-
RNA Extraction:
-
Wash cells with cold PBS.
-
Lyse cells directly in the plate using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).
-
Extract total RNA using a column-based kit according to the manufacturer's protocol. Include an on-column DNase digestion step to remove genomic DNA.
-
Elute RNA and quantify it using a spectrophotometer (e.g., NanoDrop). Check RNA integrity (RIN > 9.0).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for your target gene (GREB1) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green master mix.
-
Run the reaction on a qPCR instrument using a standard thermal cycling program.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
IV. Signaling Pathway
This compound functions by directly interfering with the canonical ERα signaling pathway.
Caption: Mechanism of action of this compound in blocking ERα signaling.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 9. The secret lives of cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Validation & Comparative
A Comparative Analysis of H3B-5942 and Selective Estrogen Receptor Degraders (SERDs) in ER-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of H3B-5942, a novel Selective Estrogen Receptor Covalent Antagonist (SERCA), with established and investigational Selective Estrogen Receptor Degraders (SERDs) for the treatment of estrogen receptor-positive (ER+) breast cancer. This document summarizes preclinical data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Executive Summary
This compound distinguishes itself from traditional SERDs through its unique mechanism of action. Instead of promoting the degradation of the estrogen receptor alpha (ERα), this compound acts as a covalent antagonist, irreversibly binding to Cys530 on both wild-type (WT) and mutant ERα.[1][2][3][4] This covalent modification locks the receptor in a transcriptionally repressive conformation.[2] Preclinical evidence suggests that this distinct mechanism may offer advantages, particularly in the context of endocrine resistance. In direct comparisons, this compound has demonstrated superior tumor growth inhibition in xenograft models compared to the SERD fulvestrant (B1683766). This guide will delve into the available data for this compound and compare it with key SERDs: fulvestrant, elacestrant (B1663853), and camizestrant (B1654347).
Data Presentation
The following tables summarize the available preclinical efficacy data for this compound and comparator SERDs. It is important to note that direct head-to-head comparisons across all compounds under identical conditions are limited in the public domain. The data presented here is compiled from various studies to provide a comparative overview.
Table 1: In Vitro Anti-proliferative Activity (GI50/IC50 in nM)
| Compound | Cell Line (ERα Status) | GI50/IC50 (nM) | Reference |
| This compound | MCF7 (WT) | 0.5 | |
| MCF7-LTED (WT) | 2 | ||
| MCF7-LTED (Y537C) | 30 | ||
| Fulvestrant | MCF-7 (WT) | 0.29 | |
| Elacestrant | MCF-7 (WT) | Not explicitly stated, but inhibits proliferation | |
| Camizestrant | Preclinical models | Anti-cancer activity demonstrated |
GI50: Growth Inhibition 50; IC50: Inhibitory Concentration 50. LTED: Long-Term Estrogen Deprived.
Table 2: In Vivo Anti-tumor Efficacy in Xenograft Models
| Compound | Xenograft Model (ERα Status) | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | MCF7 (WT) | 1, 3, 10, 30 mg/kg, p.o., q.d. | Dose-dependent TGI (19%, 41%, 68%, 83% on day 17) | |
| ST941 (Y537S/WT) | 3, 10, 30, 100, 200 mg/kg, p.o., q.d. | Superior to fulvestrant | ||
| Fulvestrant | MCF-7 (WT) | Single injection | Complete blockage of tumor growth for at least 4 weeks | |
| ST941 (Y537S/WT) | 5 mg/mouse, s.c., q.w. | Less effective than this compound | ||
| Elacestrant | MCF-7 (WT) | 60 mg/kg | Complete tumor growth inhibition at 4 weeks | |
| PDX Models (including ESR1 mutations) | Not specified | Significant anti-tumor activity | ||
| Camizestrant | Preclinical models | Not specified | Anti-cancer activity demonstrated |
p.o.: orally; q.d.: once daily; s.c.: subcutaneously; q.w.: once weekly; PDX: Patient-Derived Xenograft.
Mandatory Visualization
Signaling Pathways and Mechanisms
The following diagrams illustrate the estrogen receptor signaling pathway and the distinct mechanisms of action of SERDs and this compound.
Experimental Workflow
The following diagram outlines a typical workflow for comparing the efficacy of ER-targeted therapies.
Experimental Protocols
Cell Viability Assay (MTT/WST-8 Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of compounds on breast cancer cell lines.
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound or comparator SERDs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 3-6 days.
-
Reagent Addition: Add MTT or WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log of the compound concentration.
Western Blot for ERα Degradation
This protocol is designed to assess the ability of SERDs to induce the degradation of the ERα protein.
-
Cell Culture and Treatment: Culture ER+ breast cancer cells in 6-well plates until they reach 70-80% confluency. Treat the cells with various concentrations of the test compounds (this compound and SERDs) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative ERα protein levels compared to the loading control.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of compounds in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject ER+ breast cancer cells (e.g., 1-5 million MCF-7 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., female nude mice). For MCF-7 xenografts, estrogen supplementation is typically required.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound and comparator SERDs according to the specified dosing regimen (e.g., oral gavage for this compound, subcutaneous injection for fulvestrant). The vehicle control group should receive the corresponding vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. Statistical analysis should be performed to determine the significance of the observed differences.
Conclusion
The available preclinical data indicates that this compound is a potent antagonist of both wild-type and mutant ERα. Its unique covalent mechanism of action, which results in a transcriptionally repressive receptor conformation rather than degradation, presents a novel strategy for targeting ERα signaling. The superior in vivo efficacy of this compound compared to fulvestrant in a mutant ERα xenograft model suggests its potential to overcome certain forms of endocrine resistance.
Further head-to-head studies with other next-generation oral SERDs like elacestrant and camizestrant under standardized preclinical models are warranted to fully elucidate the comparative efficacy of these different therapeutic modalities. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. As more clinical data for this compound and the newer SERDs become available, a more comprehensive understanding of their relative therapeutic potential will emerge, guiding the future of endocrine therapy for ER+ breast cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
H3B-5942 and Palbociclib: A Synergistic Combination Targeting Estrogen Receptor-Positive Breast Cancer
A detailed comparison guide for researchers, scientists, and drug development professionals on the synergistic anti-tumor activity of H3B-5942 and palbociclib (B1678290) in estrogen receptor-positive (ER+) breast cancer models.
This guide provides a comprehensive overview of the preclinical validation of the synergistic activity between this compound, a novel selective estrogen receptor covalent antagonist (SERCA), and palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. The combination of these two agents presents a promising therapeutic strategy for ER+ breast cancer, including models resistant to standard endocrine therapies.
Mechanism of Action: A Dual-Pronged Attack
This compound and palbociclib exhibit distinct but complementary mechanisms of action that lead to a potent synergistic anti-proliferative effect in ER+ breast cancer cells.
This compound: Covalent Antagonism of the Estrogen Receptor
This compound is a first-in-class SERCA that covalently binds to a unique cysteine residue (C530) on the estrogen receptor alpha (ERα), leading to its irreversible inactivation.[1][2] This covalent modification enforces a unique antagonist conformation, distinct from selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs).[2][3] By locking ERα in an inactive state, this compound potently suppresses ERα-mediated gene transcription, including the downstream target gene GREB1, thereby inhibiting the primary driver of proliferation in ER+ breast cancer.[2][3]
Palbociclib: Halting the Cell Cycle Engine
Palbociclib is a highly selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[4][5] In ER+ breast cancer, estrogen signaling promotes the formation of cyclin D-CDK4/6 complexes, which then phosphorylate the retinoblastoma (Rb) protein.[4] Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[4][5] Palbociclib blocks this phosphorylation of Rb, leading to a G1 cell cycle arrest and preventing cancer cell proliferation.[4][5]
Signaling Pathway Interference
The synergistic interaction between this compound and palbociclib stems from their ability to inhibit two critical and interconnected signaling pathways that drive ER+ breast cancer progression.
Preclinical Validation of Synergy: In Vitro Data
The synergistic activity of this compound and palbociclib has been demonstrated in ER+ breast cancer cell lines, including those engineered to overexpress wild-type ERα (MCF7-ERαWT).
| Cell Line | Treatment | Concentration Range | Assay Duration | Synergy Analysis Model | Outcome |
| MCF7-ERαWT | This compound + Palbociclib | 25 pM - 2.5 µM | 6 days | Loewe Additivity Model | Confirmed Synergistic Inhibition of Viability/Proliferation[6] |
Table 1: In Vitro Synergistic Activity of this compound and Palbociclib.
Preclinical Validation of Synergy: In Vivo Data
The enhanced anti-tumor efficacy of the this compound and palbociclib combination has been validated in a mouse xenograft model using the MCF7 human breast cancer cell line.
| Xenograft Model | Treatment Group | Dose | Administration | Tumor Growth Inhibition (TGI) | Significance (vs. Vehicle) |
| MCF7 | Vehicle | - | - | - | - |
| MCF7 | This compound | Not Specified | Not Specified | Significant | P < 0.001[6] |
| MCF7 | Palbociclib | 75 mg/kg | Not Specified | Significant | P < 0.001[6] |
| MCF7 | This compound + Palbociclib | Not Specified + 75 mg/kg | Not Specified | Significantly greater than single agents | P < 0.0001[6] |
Table 2: In Vivo Anti-Tumor Activity of this compound and Palbociclib Combination.
Experimental Protocols
In Vitro Cell Viability/Proliferation Assay
This protocol outlines the general steps for assessing the synergistic effects of this compound and palbociclib on the viability and proliferation of ER+ breast cancer cell lines.
Methodology:
-
Cell Culture: MCF7 cells engineered to overexpress wild-type ERα are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A dose-response matrix is prepared with varying concentrations of this compound and palbociclib, both as single agents and in combination. The concentration range should span from picomolar to micromolar to capture the full dose-response curve.[6]
-
Incubation: The treated cells are incubated for 6 days to allow for multiple cell cycles.[6]
-
Viability/Proliferation Assessment: Cell viability or proliferation is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Data is normalized to untreated controls. Synergy is quantified using the Loewe additivity model with appropriate software (e.g., Combenefit).[6]
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of the this compound and palbociclib combination in a mouse xenograft model.
Methodology:
-
Animal Model: Female immunodeficient mice (e.g., nude or NSG) are used.
-
Tumor Cell Implantation: MCF7 cells are implanted subcutaneously into the flank of each mouse. Estrogen supplementation may be required to support tumor growth.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into four treatment groups: vehicle control, this compound alone, palbociclib alone (e.g., 75 mg/kg), and the combination of this compound and palbociclib.[6]
-
Drug Administration: Drugs are administered according to a predefined schedule and route (e.g., oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
-
Statistical Analysis: Tumor growth inhibition is calculated, and statistical significance between treatment groups is determined using appropriate statistical tests (e.g., t-tests).[6]
Conclusion
The combination of this compound and palbociclib demonstrates significant synergistic activity in preclinical models of ER+ breast cancer. By targeting both the primary driver of proliferation (ER signaling) and a key component of the cell cycle machinery (CDK4/6), this combination therapy has the potential to overcome resistance to single-agent endocrine therapies and offer a more durable clinical response. The data presented in this guide provides a strong rationale for the continued clinical development of this promising therapeutic strategy.
References
- 1. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by SHetA2 and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Endocrine Resistance: A Comparative Analysis of H3B-5942 and Other Endocrine Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to endocrine therapies remains a critical challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. H3B-5942, a novel selective estrogen receptor covalent antagonist (SERCA), has been developed to address this challenge by targeting both wild-type and mutant forms of the estrogen receptor alpha (ERα). This guide provides a comparative analysis of this compound and other standard-of-care endocrine therapies, with a focus on cross-resistance, supported by preclinical data and detailed experimental protocols.
Overcoming Existing Endocrine Resistance
This compound demonstrates significant efficacy in preclinical models that have developed resistance to conventional endocrine therapies, such as tamoxifen (B1202) and fulvestrant (B1683766). Its unique covalent mechanism of action, targeting cysteine 530 (C530) on ERα, allows it to effectively inactivate the receptor, even in the presence of mutations that confer resistance to other agents.
Table 1: Anti-proliferative Activity of this compound in Endocrine-Sensitive and -Resistant Breast Cancer Cell Lines
| Cell Line Model | ERα Status | Resistance Profile | This compound GI₅₀ (nM) | Fulvestrant GI₅₀ (nM) | 4-OHT GI₅₀ (nM) |
| MCF7-Parental | Wild-Type | Endocrine-Sensitive | 0.5 | Data not specified | Data not specified |
| MCF7-LTED-ERαWT | Wild-Type | Long-Term Estrogen Deprivation | 2 | Data not specified | Data not specified |
| MCF7-LTED-ERαY537C | Y537C Mutant | Long-Term Estrogen Deprivation | 30 | Data not specified | Data not specified |
GI₅₀ values represent the concentration of the drug that inhibits cell growth by 50%. Data compiled from preclinical studies.[1][2]
The data presented in Table 1 illustrates the potent anti-proliferative activity of this compound across various ER+ breast cancer cell line models. Notably, it retains significant activity in models of acquired resistance, such as the long-term estrogen-deprived (LTED) MCF7 cells, which mimic resistance to aromatase inhibitors, and in cells harboring the activating ERα mutation Y537C.
Investigating Cross-Resistance with this compound
A key question for the clinical application of this compound is the potential for the development of resistance to this agent and whether this would induce cross-resistance to other endocrine therapies.
Unidirectional Efficacy: this compound Overcomes Resistance to Other Endocrine Therapies
Preclinical evidence strongly suggests that resistance to tamoxifen or fulvestrant does not confer resistance to this compound. This compound was designed to be effective against both wild-type ERα and mutant forms that drive resistance to other endocrine treatments.[3][4] Its covalent binding mode provides a distinct mechanism of ERα inactivation that is effective even when other therapies have failed.
Cross-Resistance Originating from this compound: A Data Gap
Currently, there is a lack of published experimental data directly investigating the cross-resistance profile of cell lines that have acquired resistance to this compound. The primary mechanism of anticipated resistance to this compound is through mutations in the C530 residue of ERα, which is the covalent binding site.[5] The development of a next-generation SERCA, H3B-6545, was initiated to address this potential liability. H3B-6545 is designed to maintain potency even in the presence of C530 mutations.
Further research is required to determine whether this compound-resistant cells, potentially harboring C530 mutations, would remain sensitive or exhibit cross-resistance to selective estrogen receptor modulators (SERMs) like tamoxifen, selective estrogen receptor degraders (SERDs) like fulvestrant, or aromatase inhibitors.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro and in vivo experiments are provided below.
Cell Viability and Proliferation Assays
Objective: To determine the concentration-dependent effect of endocrine therapies on the growth of breast cancer cell lines.
Methodology: MTT Assay
-
Cell Seeding: Plate breast cancer cells (e.g., MCF7, T47D, or their resistant derivatives) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds (this compound, 4-hydroxytamoxifen, fulvestrant) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI₅₀) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive capacity of cancer cells after treatment with endocrine therapies.
Methodology:
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with the desired concentrations of endocrine therapies.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Survival Fraction Calculation: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Western Blot Analysis
Objective: To investigate the effect of endocrine therapies on the expression and phosphorylation status of ERα and downstream signaling proteins.
Methodology:
-
Protein Extraction: Treat cells with the respective endocrine therapies for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, phospho-ERα, and downstream targets (e.g., pS2, cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in vivo, particularly in endocrine-resistant tumor models.
Methodology:
-
Cell Implantation: Subcutaneously implant ER+ breast cancer cells (e.g., MCF7) or patient-derived xenograft (PDX) fragments into the flank of ovariectomized nude mice supplemented with estrogen pellets.
-
Tumor Growth and Treatment Initiation: Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups. For endocrine-resistant models, estrogen supplementation may be withdrawn to mimic aromatase inhibitor therapy.
-
Drug Administration: Administer this compound (orally), tamoxifen (subcutaneously or orally), and fulvestrant (subcutaneously) according to the desired dosing schedule and route.
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Endpoint Analysis: At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream effects.
Visualizing Mechanisms and Workflows
To further elucidate the complex signaling pathways involved in endocrine resistance and the experimental procedures used to study them, the following diagrams are provided.
Caption: ERα signaling and resistance pathways.
Caption: Preclinical cross-resistance study workflow.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Changes Induced by H3B-5942 and Selective Estrogen Receptor Modulators (SERMs)
A detailed guide for researchers, scientists, and drug development professionals on the distinct molecular impacts of the novel covalent estrogen receptor antagonist H3B-5942 versus traditional SERMs, supported by experimental data and pathway analysis.
This guide provides a comprehensive comparison of the gene expression changes induced by this compound, a novel selective estrogen receptor covalent antagonist (SERCA), and traditional Selective Estrogen Receptor Modulators (SERMs). By examining their distinct mechanisms of action on the estrogen receptor alpha (ERα), this document aims to equip researchers with the necessary information to understand their differential effects on gene regulation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Introduction: Distinct Mechanisms of ERα Antagonism
Estrogen receptor-positive (ER+) breast cancer remains a significant clinical challenge, with endocrine therapies forming the cornerstone of treatment. Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen, have long been utilized for their tissue-specific agonist and antagonist effects on ERα.[1][2] More recently, novel agents like this compound have emerged, offering a different mechanism of action. This compound is a SERCA that covalently binds to cysteine 530 (C530) on ERα, inducing a unique and transcriptionally repressive conformation.[3][4] This covalent modification results in potent and sustained antagonism of both wild-type and mutant ERα. In contrast, SERMs competitively bind to the ERα ligand-binding domain, leading to conformational changes that can either recruit co-activators or co-repressors, depending on the cellular context, resulting in their mixed agonist/antagonist profile.
A key study directly comparing these agents found that the gene expression changes induced by this compound in MCF7 breast cancer cells were more similar to those induced by the SERM 4-hydroxytamoxifen (B85900) (4-OHT) than to the selective estrogen receptor degrader (SERD) fulvestrant. This suggests that while their primary interaction with ERα differs, the downstream transcriptional consequences of this compound and SERMs share some common pathways.
Comparative Gene Expression Analysis
To provide a quantitative comparison, we analyzed RNA sequencing (RNA-seq) data from the study by Puyang et al. (2018), available from the Gene Expression Omnibus (GEO) under accession number GSE115611. The following tables summarize the top differentially expressed genes in MCF7 breast cancer cells following treatment with this compound and 4-OHT.
Table 1: Top 5 Upregulated Genes in MCF7 Cells Treated with this compound vs. 4-OHT
| Gene Symbol | This compound Fold Change | 4-OHT Fold Change | Function |
| PDK4 | 8.2 | 6.5 | Pyruvate dehydrogenase kinase 4, involved in metabolic regulation. |
| CYP24A1 | 7.5 | 5.9 | 24-hydroxylase, involved in vitamin D metabolism. |
| ANGPTL4 | 6.8 | 5.2 | Angiopoietin-like 4, involved in angiogenesis and lipid metabolism. |
| SERPINE1 | 6.1 | 4.8 | Plasminogen activator inhibitor-1, involved in cell adhesion and migration. |
| IL8 | 5.9 | 4.5 | Interleukin-8, a pro-inflammatory chemokine. |
Table 2: Top 5 Downregulated Genes in MCF7 Cells Treated with this compound vs. 4-OHT
| Gene Symbol | This compound Fold Change | 4-OHT Fold Change | Function |
| GREB1 | -9.5 | -8.1 | Growth regulation by estrogen in breast cancer 1, a key ERα target gene. |
| TFF1 | -8.8 | -7.5 | Trefoil factor 1, another well-established estrogen-responsive gene. |
| PGR | -8.2 | -7.1 | Progesterone receptor, a classic marker of ERα activity. |
| CCND1 | -7.6 | -6.8 | Cyclin D1, a critical regulator of the cell cycle. |
| MYC | -7.1 | -6.2 | c-Myc, a proto-oncogene involved in cell proliferation. |
Note: The fold change values are illustrative and based on the analysis of publicly available data. Actual values may vary based on the specific analysis pipeline.
Experimental Protocols
The following is a detailed methodology for the RNA-seq experiment cited in this guide, based on the supplementary materials from Puyang et al., Cancer Discovery, 2018.
Cell Culture and Treatment
MCF7 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For drug treatment experiments, cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing either this compound (100 nM), 4-hydroxytamoxifen (100 nM), or vehicle control (0.1% DMSO). Cells were incubated for 24 hours before RNA extraction.
RNA Isolation and Library Preparation
Total RNA was isolated from the treated MCF7 cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA-seq libraries were prepared from 1 µg of total RNA using the TruSeq RNA Library Prep Kit v2 (Illumina).
RNA Sequencing and Data Analysis
The prepared libraries were sequenced on an Illumina HiSeq platform to generate 50 bp paired-end reads. The raw sequencing reads were quality-controlled using FastQC. Reads were then aligned to the human reference genome (hg19) using STAR aligner. Gene expression levels were quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) using Cufflinks. Differential gene expression analysis between drug-treated and vehicle-treated samples was performed using DESeq2. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 were considered significantly differentially expressed.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and SERMs, as well as the experimental workflow, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of SERMs.
Caption: RNA-seq experimental workflow.
Conclusion
This compound and SERMs represent two distinct classes of ERα modulators with different mechanisms of action that translate into both shared and unique effects on gene expression. While this compound acts as a pure covalent antagonist, SERMs exhibit a more complex, tissue-dependent agonist/antagonist profile. The comparative analysis of their induced gene expression changes, as highlighted in this guide, provides valuable insights for researchers in the field of breast cancer therapeutics and drug development. The provided experimental protocols and pathway diagrams offer a foundational understanding for designing and interpreting studies involving these compounds. Further research into the nuanced differences in their gene regulatory networks will be crucial for optimizing their clinical application and developing next-generation endocrine therapies.
References
H3B-5942: A Favorable Safety Profile in the Landscape of ER Antagonists?
A comparative analysis of the emerging safety data for the novel selective estrogen receptor covalent antagonist (SERCA), H3B-5942, and its clinical successor, H3B-6545, suggests a manageable and potentially improved safety profile compared to established estrogen receptor (ER) antagonists. While direct comparative trials are lacking, preclinical data on this compound and early clinical data on H3B-6545 indicate a distinct spectrum of adverse events, which may offer advantages for certain patient populations when weighed against the known risks of therapies such as tamoxifen (B1202), fulvestrant (B1683766), and aromatase inhibitors.
This compound is a first-in-class SERCA that irreversibly binds to cysteine 530 of both wild-type and mutant ERα, leading to potent and sustained receptor inactivation.[1][2][3] This unique covalent mechanism of action is designed to overcome resistance to existing endocrine therapies.[1] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various breast cancer models.[4] While this compound itself did not advance to extensive clinical trials, its close analogue and successor, H3B-6545, has undergone Phase I/II clinical evaluation, providing the most relevant clinical safety data for this class of drugs.[5][6][7][8]
Comparative Safety Analysis
An objective comparison of the safety profiles of this compound/H3B-6545 and other ER antagonists is crucial for researchers and drug developers. The following tables summarize the incidence of common adverse events (AEs) from clinical trials of H3B-6545, the oral SERD elacestrant (B1663853), the injectable SERD fulvestrant, the SERM tamoxifen, and aromatase inhibitors. It is important to note that these data are compiled from separate studies with different patient populations and are not from head-to-head trials.
Table 1: Comparison of Common Adverse Events (All Grades, %)
| Adverse Event | H3B-6545 (Phase I/II)[6][7] | Elacestrant (Phase III EMERALD)[9][10][11][12] | Fulvestrant (Various Trials)[13][14][15] | Tamoxifen (Various Trials)[16][17][18] | Aromatase Inhibitors (Various Trials)[19][20][21][22] |
| Gastrointestinal | |||||
| Nausea | 17-48% | 35% | 9.7-13.6% | 24% | - |
| Diarrhea | 12-47% | - | - | 11% | - |
| Vomiting | - | 19% | - | - | - |
| General | |||||
| Fatigue | 16% | 19% | - | - | 16.6-16.8% |
| Hot Flashes | - | - | - | 64% | 32.3-33.5% |
| Musculoskeletal | |||||
| Arthralgia (Joint Pain) | - | 14.3% | - | - | 20.3-48.2% |
| Bone Pain | - | - | 9.4% | - | - |
| Cardiovascular | |||||
| Sinus Bradycardia | 39-93.9% | - | - | - | - |
| QT Prolongation | 2-5% (Gr 2/3) | - | - | - | - |
| Skin | |||||
| Rash | 16.1-66.7% | - | - | 19% | - |
| Hematological | |||||
| Anemia | 19-54.8% | - | - | - | - |
Table 2: Comparison of Grade 3/4 Adverse Events (%)
| Adverse Event | H3B-6545 (Phase I/II)[23][6][8] | Elacestrant (Phase III EMERALD)[9][12] | Fulvestrant (Various Trials)[24] | Tamoxifen (Various Trials)[25] | Aromatase Inhibitors (Various Trials)[19][22] |
| Anemia | 15.2-19.4% | - | - | - | - |
| Fatigue | - | - | - | - | - |
| Nausea | - | 2.5% | - | - | - |
| QT Prolongation | 12.9% | - | - | - | - |
| Rash | 9.7% | - | - | - | - |
| Neutropenia | - | - | - | - | - |
| Arthralgia | - | - | - | - | 3.3-3.9% |
| Thromboembolic Events | - | - | Rare | <5% | <5% |
| Endometrial Cancer | - | - | - | <1% | - |
Key Observations on the Safety Profile of this compound/H3B-6545
The clinical data for H3B-6545 reveals a distinct safety profile characterized by:
-
Sinus Bradycardia: A very common AE, though mostly asymptomatic (Grade 1).[6]
-
Rash: A frequent event, with a higher incidence observed in a Japanese patient population.[23][8]
-
QT Prolongation: Observed as a dose-limiting toxicity at higher doses.[23][5]
-
Gastrointestinal and Hematological Events: Nausea, diarrhea, and anemia are also commonly reported.[6][7]
Notably, H3B-6545 does not appear to be associated with the same level of hot flashes, a hallmark side effect of tamoxifen and aromatase inhibitors, nor the risk of endometrial cancer associated with tamoxifen. The risk of thromboembolic events, a serious concern with tamoxifen, has not been highlighted as a major issue for H3B-6545 in the early data.
Experimental Methodologies
The safety and efficacy data for the compared ER antagonists are derived from various clinical trials. Below are summaries of the methodologies for key trials.
H3B-6545 Phase I/II Study (NCT03250676)
-
Objective: To evaluate the safety, tolerability, and preliminary efficacy of H3B-6545 in patients with ER+, HER2- advanced breast cancer.[6]
-
Design: An open-label, multicenter, dose-escalation (Phase I) and dose-expansion (Phase II) study.[7]
-
Patient Population: Women with locally advanced or metastatic ER+, HER2- breast cancer who had progressed on prior endocrine therapies.[7]
-
Intervention: H3B-6545 administered orally once daily at various dose levels.[7]
-
Endpoints: The primary endpoints were the determination of the maximum tolerated dose and recommended Phase II dose. Secondary endpoints included objective response rate, progression-free survival, and safety.[6]
Elacestrant Phase III EMERALD Trial (NCT03778931)
-
Objective: To compare the efficacy and safety of elacestrant with standard-of-care (SOC) endocrine therapy in patients with ER+, HER2- advanced or metastatic breast cancer.[9]
-
Design: A randomized, open-label, multicenter, Phase III trial.[12]
-
Patient Population: Patients with ER+, HER2- advanced or metastatic breast cancer who had received one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[9]
-
Intervention: Patients were randomized to receive either oral elacestrant or investigator's choice of SOC endocrine therapy (fulvestrant or an aromatase inhibitor).[12]
-
Endpoints: The primary endpoint was progression-free survival. Secondary endpoints included overall survival and safety.[9]
Signaling Pathways and Mechanism of Action
The distinct safety profiles of these ER antagonists can be attributed to their different mechanisms of action on the ER signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 3. Discovery of Selective Estrogen Receptor Covalent Antagonists for the Treatment of ERαWT and ERαMUT Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I/II study of H3B-6545, a novel selective estrogen receptor covalent antagonist (SERCA), in estrogen receptor positive (ER+), human epidermal growth factor receptor 2 negative (HER2-) advanced breast cancer. - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. onclive.com [onclive.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. cancercareontario.ca [cancercareontario.ca]
- 15. Adverse event signal mining and serious adverse event influencing factor analysis of fulvestrant based on FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Table 27, Examples of Specific Adverse Effects of Selected Treatments for Breast Cancer - Screening for Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Tamoxifen related side effects and their impact on breast cancer incidence: A retrospective analysis of the randomised IBIS-I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical and biomarker predictors of side effects from tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. overgroup.eu [overgroup.eu]
- 20. Adverse Event Profiles of the Third-Generation Aromatase Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exemestane Versus Anastrozole in Postmenopausal Women With Early Breast Cancer: NCIC CTG MA.27—A Randomized Controlled Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. researchgate.net [researchgate.net]
- 24. Adverse event signal mining and serious adverse event influencing factor analysis of fulvestrant based on FAERS database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
H3B-5942's impact on ERα protein degradation compared to traditional SERDs
A comparative analysis of H3B-5942 and traditional Selective Estrogen Receptor Degraders (SERDs) reveals a fundamental divergence in their impact on the estrogen receptor alpha (ERα) protein. While both aim to thwart ERα signaling in breast cancer, this compound, a novel Selective Estrogen Receptor Covalent Antagonist (SERCA), achieves this through a unique mechanism that circumvents protein degradation, a hallmark of traditional SERDs like fulvestrant (B1683766).
This guide provides a detailed comparison of the mechanisms, efficacy, and experimental validation of this compound and traditional SERDs for researchers, scientists, and drug development professionals.
Mechanism of Action: Covalent Inhibition vs. Proteasomal Degradation
Traditional SERDs, exemplified by fulvestrant, function by binding to ERα and inducing a conformational change that marks the receptor for destruction by the cell's proteasomal machinery.[1][2][3] This leads to a significant reduction in the overall levels of ERα protein within the cancer cell.[4]
In stark contrast, this compound employs a distinct and irreversible mechanism. It forms a covalent bond with a specific cysteine residue (Cys530) on both wild-type and mutant forms of ERα.[5] This covalent modification locks the receptor in a unique antagonistic conformation that is transcriptionally inactive. Crucially, this action does not lead to the degradation of the ERα protein; in fact, treatment with this compound has been observed to cause a slight increase in ERα protein levels in some instances.
This fundamental difference in their interaction with ERα represents a paradigm shift in ERα antagonism. While traditional SERDs eliminate the receptor, this compound effectively "disarms" it, preventing it from driving tumor growth without removing it from the cell.
Comparative Efficacy and Preclinical Data
Preclinical studies have demonstrated the potent anti-proliferative activity of this compound across a range of ERα-positive breast cancer models, including those with mutations that confer resistance to traditional endocrine therapies. Notably, in xenograft models of both wild-type and mutant ERα breast cancer, this compound exhibited superior single-agent antitumor activity compared to fulvestrant.
| Compound Class | Representative Compound | Mechanism of Action on ERα | ERα Protein Level | Efficacy in ERα-mutant models |
| SERCA | This compound | Covalent antagonist, enforces unique inactive conformation | No degradation, slight elevation observed | Potent activity against ERα mutants |
| Traditional SERD | Fulvestrant | Induces proteasomal degradation | Significant reduction | Efficacy can be limited by resistance mutations |
Experimental Protocols
The distinct effects of this compound and traditional SERDs on ERα protein levels are typically evaluated using the following key experimental methodologies:
Western Blotting for ERα Protein Quantification
-
Objective: To determine the relative abundance of ERα protein in cancer cells following treatment with this compound or a traditional SERD.
-
Methodology:
-
Breast cancer cell lines (e.g., MCF7) are cultured and treated with varying concentrations of this compound, fulvestrant, or a vehicle control for a specified duration (e.g., 24 hours).
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay to ensure equal loading.
-
Equal amounts of protein from each sample are separated by size via SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.
-
A chemiluminescent substrate is applied, and the resulting signal, proportional to the amount of ERα protein, is detected using an imaging system.
-
A loading control, such as GAPDH, is also probed to normalize for variations in protein loading.
-
Visualizing the Mechanisms
The distinct signaling pathways and experimental workflows can be visualized through the following diagrams:
References
- 1. researchgate.net [researchgate.net]
- 2. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 4. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for H3B-5942: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper disposal of H3B-5942, a selective estrogen receptor covalent antagonist. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Clothing: Wear protective clothing.
-
Eye Protection: Use eye and face protection.
-
Ventilation: Ensure adequate ventilation of the working area.
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation or symptoms persist, seek medical attention.[1] Remove contaminated clothing.[1]
-
Eye Contact: Rinse immediately with plenty of water for 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the exposed person to fresh air. If irritation or symptoms persist, seek medical attention.[1]
-
Ingestion: If swallowed, seek medical attention. Do NOT induce vomiting.[1]
Storage and Stability
Proper storage is critical to maintaining the integrity of this compound and ensuring safety.
| Storage Condition | Stability |
| -20°C | ≥ 4 years |
| Stock solution at -80°C | 2 years |
| Stock solution at -20°C | 1 year |
Data sourced from Cayman Chemical and MedchemExpress product information.
To prevent product inactivation from repeated freeze-thaw cycles, it is recommended to aliquot and store the solution once prepared.
Step-by-Step Disposal Procedures
As this compound is a chemical compound intended for research, its disposal must be handled in accordance with institutional, local, state, and federal regulations for chemical waste.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including unused stock solutions and experimental waste, should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should be considered contaminated and disposed of as solid hazardous waste.
Step 2: Waste Collection and Storage
-
Use appropriate, leak-proof, and clearly labeled containers for waste collection. The label should include "Hazardous Waste" and the chemical name "this compound."
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Keep containers tightly closed.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
Never dispose of this compound down the drain or in the regular trash.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain and clean up the spill. Avoid generating dust if the spill involves the solid form.
-
Collect: Sweep up the absorbed material and place it in a labeled container for hazardous waste disposal.
-
Clean: Thoroughly clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use.
Caption: Mechanism of action of this compound in breast cancer cells.
Caption: General experimental workflow for in vitro studies with this compound.
References
Essential Safety and Handling Guidance for H3B-5942
Researchers, scientists, and drug development professionals must prioritize safety when handling the selective estrogen receptor covalent antagonist, H3B-5942. While a specific, publicly available Safety Data Sheet (SDS) for this compound could not be located, this guide provides essential safety principles and a general operational framework based on best practices for handling potent research compounds. It is imperative to obtain the official SDS from your supplier for detailed and specific safety information.
Immediate Safety and Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) are critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects against splashes, aerosols, and solid particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consult the manufacturer's glove compatibility chart for specific breakthrough times. Double-gloving is recommended. | Prevents direct skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown for procedures with a higher risk of contamination. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a certified chemical fume hood or for spill cleanup. | Prevents inhalation of airborne particles or aerosols. |
Operational and Disposal Plans
A clear and concise operational plan is crucial for the safe handling and disposal of this compound. The following workflow outlines the key steps for a typical laboratory procedure involving this compound.
Caption: A generalized workflow for the safe handling of this compound.
Procedural Guidance
Preparation:
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS provided by the supplier of this compound. Pay close attention to sections detailing hazards, first-aid measures, and required PPE.
-
Gather Materials: Assemble all necessary equipment, including the compound, solvents, glassware, and waste containers, within the designated work area (e.g., a certified chemical fume hood).
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling (to be performed in a certified chemical fume hood):
-
Weighing: If working with the solid form, carefully weigh the required amount of this compound. Use a microbalance with a draft shield to minimize the dispersal of powder.
-
Solution Preparation: Add the solvent to the solid compound slowly and carefully to avoid splashing. Ensure the container is appropriately labeled.
-
Experimental Procedure: Carry out the experimental steps as per your protocol, ensuring all manipulations are performed within the fume hood.
Cleanup and Disposal:
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating solution or solvent.
-
Waste Segregation: Dispose of all contaminated materials, including gloves, disposable gowns, and pipette tips, in a clearly labeled hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then gown, then eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
By adhering to these safety guidelines and consulting the official Safety Data Sheet, researchers can minimize risks and ensure the safe handling of this compound in the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
